(E)-Ceftriaxone Disodium
Description
Properties
Molecular Formula |
C₁₈H₁₆N₈Na₂O₇S₃ |
|---|---|
Molecular Weight |
598.54 |
Synonyms |
Sodium (6R,7R)-7-((E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((2-methyl-6-oxido-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of E Ceftriaxone Disodium
Strategies for the Synthesis of (E)-Ceftriaxone Disodium (B8443419) and its Precursors
The synthesis of Ceftriaxone (B1232239) Disodium is a multi-step process involving the coupling of two key intermediates: a cephalosporin (B10832234) nucleus and an activated side-chain derivative. A common synthetic route involves reacting 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}cephalosporanic acid (7-ACT) with an activated form of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, such as 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM). google.comresearchgate.net The subsequent reaction with a sodium salt in basic conditions leads to the formation of Ceftriaxone Sodium. researchgate.net
An alternative process involves the acylation of the disodium salt of 7-amino-3-{[(2,5-dihydo-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid with a reactive derivative of 2-(2-aminothiazol-4-yl)-2-syn-methoxy-iminoacetic acid, like its 2-benzothiazolyl thioester. google.com This reaction is typically performed in an aqueous solution in the presence of an inert organic solvent such as acetone. google.com
Optimization of Reaction Conditions and Reagent Ratios for Yield Enhancement
The efficiency of Ceftriaxone synthesis is highly dependent on the optimization of reaction parameters. Studies have focused on adjusting the molar ratio of reactants to improve the final product yield. One key reaction is the coupling of 7-ACT with MAEM. researchgate.net Research has demonstrated that the yield of Ceftriaxone Sodium is directly influenced by the mole ratio of these reactants. researchgate.net
Increasing the molar ratio of the activated side chain (MAEM) relative to the cephalosporin nucleus (7-ACT) has been shown to increase the product yield. researchgate.net For instance, a study evaluating different mole ratios found that a 1:2 ratio of 7-ACT to MAEM resulted in a yield of 72.17% with a purity of 99.32% as determined by HPLC. researchgate.net In other research, the use of novel active phosphonate esters as coupling agents has been explored. researchgate.net The synthesis of ceftriaxone was optimized using a specific anhydride phosphonate ester (ANPTA), achieving a pilot-scale yield of 95.7%. researchgate.net
| Reactant 1 | Reactant 2 | Mole Ratio (1:2) | Yield (%) | Purity (%) |
| 7-ACT | MAEM | 1:2 | 72.17 | 99.32 |
This table presents data on the effect of reactant mole ratios on the yield and purity of Ceftriaxone Sodium synthesis. researchgate.net
Isolation and Purification Techniques for Synthetic Intermediates and Final Product
Following the synthesis, isolation and purification of the final product and its intermediates are critical for ensuring high purity and removing unwanted byproducts, including the (E)-isomer. A common method for isolating the crude product is through anti-solvent crystallization or "salting out". researchgate.net In this technique, a solvent in which the product is insoluble, such as acetone, is added to the reaction mixture, causing the Ceftriaxone Sodium to precipitate. google.comresearchgate.net The precipitated solid is then collected by filtration, washed with solvents like ethanol, and dried under a vacuum. google.comresearchgate.net
To ensure the separation of the desired (Z)-isomer from the (E)-isomer, specific analytical and preparative chromatographic techniques are employed. High-Performance Thin-Layer Chromatography (HPTLC) has been developed as a method for the simultaneous determination of Ceftriaxone and its (E)-isomer. nih.gov This method uses a mobile phase consisting of acetone, triethylamine, water, chloroform, and ethyl acetate to achieve separation on silica gel plates, with distinct Rf values for Ceftriaxone Sodium (0.51 ± 0.01) and the (E)-isomer (0.62 ± 0.01). nih.gov High-Performance Liquid Chromatography (HPLC) is also extensively used for both quantitative analysis and purification. researchgate.netunesp.br
Process Analytical Technologies (PAT) in (E)-Ceftriaxone Disodium Manufacturing
Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design, analyze, and control pharmaceutical manufacturing processes through timely measurements of critical quality and performance attributes. thermofisher.comeuropeanpharmaceuticalreview.com The goal of PAT is to ensure final product quality by building it into the process, rather than relying solely on end-product testing. nih.govnih.gov
In the context of this compound manufacturing, PAT can be implemented to monitor and control Critical Process Parameters (CPPs) that influence Critical Quality Attributes (CQAs), such as the ratio of (Z) to (E) isomers. thermofisher.comamericanpharmaceuticalreview.com For example, in-line or on-line spectroscopic tools (e.g., Near-Infrared or Raman spectroscopy) could be used to monitor the progress of the coupling reaction in real-time. nih.gov This allows for precise determination of the reaction endpoint and can help minimize the formation of degradation products and isomers by preventing over-processing. europeanpharmaceuticalreview.com Off-gas analysis using process mass spectrometry can also be employed during fermentation stages of precursor synthesis to identify process deviations and ensure batch-to-batch consistency. thermofisher.com By integrating these analytical tools with automated feedback control systems, the manufacturing process can be continually adjusted to maintain product quality and optimize yield. europeanpharmaceuticalreview.com
Design and Synthesis of Novel (E)-Ceftriaxone Derivatives
To broaden the utility and improve the characteristics of Ceftriaxone, researchers have designed and synthesized novel derivatives. uobaghdad.edu.iqresearchgate.net These efforts often focus on modifying the core structure to achieve different pharmacological profiles or to overcome limitations of the parent compound. uobaghdad.edu.iqijpsr.com
Structural Modification Strategies on the Thiazolyl Moiety
The 2-aminothiazolyl group at the C-7 position of the Ceftriaxone core is a frequent target for structural modification. uobaghdad.edu.iqresearchgate.net One strategy involves the chemical derivatization of this amino group. uobaghdad.edu.iq For example, the amine can be reacted with chloroacetyl chloride to introduce a spacer arm, which can then be conjugated with various aliphatic and aromatic amines. uobaghdad.edu.iqresearchgate.net This approach has been used to create a series of new amide derivatives. uobaghdad.edu.iq
Another modification strategy involves reacting the aminothiazolyl moiety with aldehydes, such as 4-(N,N-dimethylamino)benzaldehyde, to form new Schiff base derivatives. researchgate.net These structural changes aim to alter the molecule's properties. uobaghdad.edu.iq The synthesis of metal complexes of Ceftriaxone has also been explored, where metals like Mg(II), Fe(III), Cu(II), and Zn(II) are chelated with the Ceftriaxone molecule. mdpi.comsemanticscholar.org Spectroscopic analysis suggests that Ceftriaxone acts as a multidentate chelating agent, binding the metal ions through oxygen and nitrogen atoms. mdpi.comsemanticscholar.org
| Derivative Class | Reagents | Modified Moiety |
| Amides | Chloroacetyl chloride, various amines | 2-aminothiazolyl group |
| Schiff Bases | Aromatic aldehydes | 2-aminothiazolyl group |
| Metal Complexes | Metal salts (e.g., ZnCl2, FeCl3) | Multiple sites (triazine, lactam, carboxyl, thiazole) |
This table summarizes strategies for modifying the thiazolyl moiety and other parts of the Ceftriaxone structure. researchgate.netuobaghdad.edu.iqmdpi.com
Synthesis of Conjugates and Prodrugs for Enhanced Preclinical Pharmacological Profiles
Ceftriaxone is characterized by poor oral bioavailability, limiting its administration to parenteral routes. ijpsr.comdrugbank.com To address this, the synthesis of conjugates and prodrugs has been investigated as a strategy to enhance its pharmacological profile. ijpsr.comgoogle.com
Prodrugs are inactive or less active precursors that are converted into the active drug in the body. One approach is the creation of ester prodrugs of Ceftriaxone. google.com These can be synthesized by reacting Ceftriaxone acid with compounds like iodo ethylcyclohexyl carbonate in a solvent such as N,N-dimethylacetamide. google.com The resulting prodrug esters are designed to have better solubility and absorption characteristics from the digestive tract. google.com
Another strategy is the development of peptide-linked prodrugs. ijpsr.com In this approach, peptide linkers like glycine or phenylalanine are used to connect Ceftriaxone to a carrier molecule, such as a trisaccharide derived from almond gum. ijpsr.com The rationale is that these linkages can be cleaved by gastrointestinal enzymes, releasing the active drug in the intestine and circumventing gastric instability. ijpsr.com
Green Chemistry Approaches in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate the environmental impact of drug manufacturing. The synthesis of complex molecules like this compound traditionally involves multi-step processes that may use hazardous solvents and reagents, generating significant waste. mdpi.comnih.gov Green chemistry offers a framework to redesign these synthetic routes, focusing on sustainability, efficiency, and safety. unibo.itnih.gov Key areas of innovation in the synthesis of cephalosporin antibiotics, which are applicable to this compound, include the use of enzymatic catalysis, greener solvent systems, and optimization of reaction conditions to improve atom economy. researchgate.netunipv.it
One of the primary goals of green chemistry is to reduce waste, which is a significant concern in the pharmaceutical sector due to high E-Factors (kilograms of waste per kilogram of product). mdpi.com For antibiotics, the environmental footprint of the manufacturing process is a critical consideration. nih.gov By implementing greener synthetic methods, it is possible to reduce the reliance on volatile organic compounds, minimize the use of toxic reagents, and lower energy consumption. rsc.org
Enzymatic and Biocatalytic Methods
A promising green alternative to conventional chemical synthesis is the use of enzymes. unipv.it Biocatalysis often proceeds under mild conditions of temperature and pH, reducing energy requirements and the formation of byproducts. rsc.org In the context of cephalosporin synthesis, enzymes like immobilized penicillin G acylase (IPA) have been successfully used for the kinetically controlled synthesis of related compounds. ucsc.clnih.gov
The application of enzymatic synthesis can significantly improve the yield and purity of the final product while simplifying downstream processing. unipv.it For instance, research on other cephalosporins has shown that using enzymes in aqueous media or with co-solvents can lead to high conversion rates. ucsc.clnih.gov This approach avoids the use of hazardous chemical reagents traditionally employed for the acylation of the 7-aminocephalosporanic acid (7-ACA) core, a key step in the synthesis of many cephalosporins. researchgate.net
Table 1: Research Findings on Enzymatic Synthesis of Cephalosporins
| Enzyme/Catalyst | Substrates | Key Findings | Potential Application for this compound |
| Immobilized Penicillin G Acylase (IPA) | 7-aminodesacetoxycephalosporanic acid (7-ADCA) and an acyl donor | Yields can be significantly improved by the addition of organic co-solvents like ethylene glycol. ucsc.clnih.gov | Could be adapted for the acylation of the 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT) core. |
| Penicillin G Acylase (PGA) | 7-ZACA and TZA-Me (for Cefazolin synthesis) | Achieved yields (84%) and purity (97.7%) comparable to traditional chemical methods, with reduced environmental impact. unipv.it | Demonstrates the feasibility of enzymatic routes for complex cephalosporin synthesis, which could be a model for this compound. |
Application of Greener Solvents
A significant portion of the waste generated by the pharmaceutical industry comes from solvents. mdpi.com Green chemistry encourages the use of more benign solvents or, ideally, solvent-free reaction conditions. mdpi.comrsc.org Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. mdpi.com While the solubility of organic reactants in water can be a challenge, the development of aqueous biphasic systems and the use of co-solvents can overcome this limitation. researchgate.netrsc.org
In the synthesis of cephalosporins, processes have been developed that utilize water or mixtures of water with organic solvents like acetone or tetrahydrofuran, particularly in the final steps of converting the antibiotic acid to its sodium salt. google.com The use of ionic liquids as novel green solvents has also been explored for the separation and enzymatic catalysis of related β-lactam antibiotics. researchgate.net
Table 2: Comparison of Solvents in Pharmaceutical Synthesis
| Solvent Type | Examples | Advantages | Disadvantages | Relevance to this compound Synthesis |
| Traditional Solvents | Dichloromethane, Tetrahydrofuran | High solubility for organic reactants. | Often toxic, volatile, and environmentally persistent. rsc.org | Used in conventional synthesis routes for cephalosporins. google.com |
| Greener Solvents | Water, Acetone, Ethanol | Low toxicity, biodegradable, readily available. mdpi.com | May have lower solubility for non-polar reactants. mdpi.com | Can be used in enzymatic steps and final salt formation. google.com |
| Novel Green Solvents | Ionic Liquids, Supercritical CO₂ | Low volatility, tunable properties, potential for catalyst recycling. researchgate.netrsc.org | Can be expensive and require specialized equipment. | Potential for future development of more sustainable synthetic processes. researchgate.net |
Atom Economy and Process Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are preferred as they generate less waste. msd-life-science-foundation.or.jp The ideal reaction would involve the combination of all reactant atoms into the final product, with only catalytic amounts of other substances used. msd-life-science-foundation.or.jp
Further process optimization can include reducing the number of synthetic steps, particularly those involving protection and deprotection of functional groups, which inherently lower atom economy. google.com Developing one-pot or cascade reactions, where multiple transformations occur in a single reactor, can also contribute to a greener synthesis by reducing solvent use, energy consumption, and waste generation. nih.gov
Molecular Mechanisms of Antimicrobial Action of E Ceftriaxone Disodium
Inhibition of Bacterial Cell Wall Biosynthesis by (E)-Ceftriaxone Disodium (B8443419)
The primary mechanism of action of (E)-Ceftriaxone Disodium, like other β-lactam antibiotics, is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition ultimately leads to cell lysis and bacterial death.
Specific Binding to Penicillin-Binding Proteins (PBPs)
This compound selectively and irreversibly binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial transpeptidases, carboxypeptidases, and endopeptidases. These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan chains. In Escherichia coli, this compound has a high affinity for PBP2 and PBP3. researchgate.netnih.gov The binding to these specific PBPs is crucial for its potent bactericidal activity against many Gram-negative bacteria. researchgate.net Studies have shown that concentrations of ceftriaxone (B1232239) maintained in plasma can saturate PBP2 and PBP3 in E. coli. nih.gov In contrast to some other cephalosporins that primarily target PBP3, ceftriaxone's increased affinity for PBP2 contributes to its broad spectrum of activity. researchgate.net
**Interactive Table: Binding Affinity of this compound to Penicillin-Binding Proteins (PBPs) in *Escherichia coli***
| Penicillin-Binding Protein (PBP) | Binding Affinity | Reference |
| PBP2 | High | researchgate.net |
| PBP3 | High | researchgate.netnih.govresearchgate.netasm.org |
Conformational Changes Induced by (E)-Ceftriaxone Binding to Target Enzymes
The binding of this compound to the active site of PBPs induces significant conformational changes in the enzyme structure. This interaction involves the formation of a stable, covalent acyl-enzyme intermediate, which effectively renders the enzyme non-functional. nih.gov In the case of PBP2 from Neisseria gonorrhoeae, resistance to ceftriaxone has been linked to mutations that alter the conformational dynamics of the enzyme. nih.gov Specifically, these mutations can shift the equilibrium of a critical β3–β4 loop from a high-affinity "inward" conformation to a low-affinity "extended" conformation. This change in the enzyme's flexibility and shape reduces the binding efficiency of ceftriaxone, thereby conferring resistance. nih.gov Molecular modeling studies have further elucidated that this altered loop conformation in resistant strains is less favorable for the formation of the enzyme-substrate complex. nih.gov
Enzymatic Stability Against Beta-Lactamases
A key feature of this compound is its stability against hydrolysis by many, but not all, β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics.
Resistance to Hydrolysis by Common Beta-Lactamase Classes
This compound is designed to be resistant to hydrolysis by many common plasmid-mediated β-lactamases of the Ambler class A and some class C cephalosporinases. This intrinsic stability is a hallmark of third-generation cephalosporins and contributes to their enhanced activity against a wider range of Gram-negative bacteria compared to earlier generations of cephalosporins. However, its stability is not absolute, and certain bacterial β-lactamases can effectively hydrolyze it.
Interactions with Extended-Spectrum Beta-Lactamases (ESBLs) and Carbapenemases
The emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases presents a significant challenge to the efficacy of this compound. ESBLs, which are often derivatives of common class A β-lactamases, have an expanded substrate profile that includes third-generation cephalosporins like ceftriaxone. nih.gov Similarly, some carbapenemases, which belong to Ambler classes A, B, and D, can also hydrolyze ceftriaxone. Metallo-β-lactamases (MBLs), which are class B enzymes, utilize zinc ions in their active site to facilitate the hydrolysis of the β-lactam ring. The susceptibility of this compound to these enzymes has necessitated the use of combination therapies.
Synergistic Mechanistic Interactions with Adjuvant Compounds
To overcome resistance mediated by β-lactamases, this compound is often co-administered with adjuvant compounds, such as β-lactamase inhibitors and chelating agents.
The combination of this compound with sulbactam, a β-lactamase inhibitor, and disodium edetate (EDTA), a chelating agent, provides a multi-pronged approach to combat resistant bacteria. nih.gov Sulbactam irreversibly inhibits many class A and some class C β-lactamases, thereby protecting ceftriaxone from enzymatic degradation. mdpi.com This allows ceftriaxone to reach its PBP targets in bacteria that produce these enzymes. mdpi.com
Disodium edetate contributes to the synergistic effect through several mechanisms. It chelates divalent metal ions, such as the zinc ions essential for the activity of metallo-β-lactamases (MBLs), thereby inactivating these enzymes. nih.gov Furthermore, EDTA can increase the permeability of the bacterial outer membrane, which enhances the penetration of both ceftriaxone and sulbactam into the bacterial cell. nih.gov Studies have also shown that EDTA can inhibit bacterial efflux pumps, another mechanism of antibiotic resistance. The combination of ceftriaxone, sulbactam, and EDTA has been shown to significantly reduce the minimum inhibitory concentration (MIC) against multi-drug resistant organisms, including those producing ESBLs and MBLs. nih.govmsjonline.orgciplamed.com
Interactive Table: Synergistic Mechanisms of Adjuvant Compounds with this compound
| Adjuvant Compound | Mechanism of Action | Target | Reference |
| Sulbactam | Irreversible inhibition of β-lactamases | Class A and some Class C β-lactamases | mdpi.com |
| Disodium Edetate (EDTA) | Chelation of essential metal ions (e.g., Zn2+) | Metallo-β-lactamases (Class B) | nih.gov |
| Disodium Edetate (EDTA) | Increased outer membrane permeability | Bacterial outer membrane | nih.gov |
| Disodium Edetate (EDTA) | Inhibition of efflux pumps | Bacterial efflux pumps | ciplamed.com |
Role of Metal Chelators (e.g., EDTA) in Enhancing Antimicrobial Activity
Metal chelators, most notably Ethylenediaminetetraacetic acid (EDTA), play a crucial role as "antibiotic resistance breakers" when combined with ceftriaxone. globalresearchonline.netnih.gov EDTA itself does not possess significant direct antimicrobial properties but acts as a potentiator, enhancing the efficacy of antibiotics against resistant pathogens. msjonline.org Its primary mechanism involves the sequestration of divalent metal cations, which are essential for various bacterial resistance mechanisms.
One of the key functions of EDTA is the inhibition of metallo-β-lactamases (MBLs). nih.gov These enzymes require divalent zinc ions for their hydrolytic activity against β-lactam antibiotics like ceftriaxone. By chelating these metal ions, EDTA deactivates MBLs, thereby protecting ceftriaxone from degradation and restoring its activity against MBL-producing bacteria. nih.gov This combination has shown high susceptibility rates against MBL-producing isolates. nih.gov
Furthermore, EDTA enhances the permeability of the bacterial outer membrane. nih.gov It chelates divalent cations (Ca²⁺ and Mg²⁺) that stabilize the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. This disruption increases membrane porosity, facilitating greater penetration of ceftriaxone into the bacterial cell and ultimately lowering the minimum inhibitory concentration (MIC) required to be effective. nih.gov
A retrospective study comparing the susceptibility of various Gram-negative isolates demonstrated the enhanced efficacy of the ceftriaxone-sulbactam combination when EDTA was added.
Table 1: Comparative Sensitivity of Gram-Negative Isolates to Ceftriaxone-Sulbactam With and Without EDTA
| Bacterial Isolate | Sample Source | Sensitivity to Ceftriaxone-Sulbactam-EDTA (%) | Sensitivity to Other Antibiotics (e.g., Cefoperazone+Sulbactam) (%) |
|---|---|---|---|
| Acinetobacter baumannii | Respiratory | 64% | Lower rates observed |
| Acinetobacter baumannii | Blood | 25% | 13% |
| Pseudomonas spp. | Respiratory | 100% | N/A |
| E. coli | Urine | 78% | N/A |
Data sourced from a retrospective study on clinical isolates, highlighting the increased sensitivity to the combination containing EDTA. msjonline.org
Modulation of Efflux Pump Systems by Adjuvants
Bacterial efflux pumps are membrane proteins that actively expel antibiotics from the cell, preventing them from reaching their intracellular targets and thus conferring resistance. nih.govnih.gov The combination of ceftriaxone with adjuvants like EDTA has been shown to modulate the activity and expression of these pumps, representing a critical mechanism for overcoming resistance. microbiologyjournal.orgnih.govoup.com
An in-vitro study on clinical isolates of Escherichia coli demonstrated that EDTA significantly inhibits the AcrAB-TolC efflux pump system, one of the most prevalent efflux systems in this bacterium. ciplamed.com The addition of 10 mM EDTA to the ceftriaxone-sulbactam combination resulted in a 32-fold reduction in the MIC value. ciplamed.com This effect was significantly greater than for other antibiotics combined with EDTA, such as meropenem (8-fold reduction) or piperacillin-tazobactam (2-fold reduction). ciplamed.com
The inhibitory effect is also evident at the genetic level. The presence of EDTA led to a marked decrease in the mRNA expression of the core components of the pump.
Table 2: Effect of EDTA on Efflux Pump mRNA Expression in E. coli
| Efflux Pump Gene | Fold Decrease in mRNA Expression with 10 mM EDTA |
|---|---|
| AcrA | 2.3 |
| AcrB | 2.2 |
| TolC | 2.4 |
This data illustrates the significant reduction in the expression of genes responsible for the AcrAB-TolC efflux pump in the presence of EDTA, thereby increasing the intracellular concentration and efficacy of ceftriaxone. ciplamed.com
By reducing the expression and activity of these efflux systems, adjuvants ensure that therapeutic concentrations of ceftriaxone are maintained within the bacterial cell, restoring its antimicrobial activity against strains that rely on efflux for resistance. ciplamed.com
Disruption of Bacterial Biofilms and Membrane Impermeability by Co-Agents
Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance, which offers protection from antibiotics and host immune responses. frontiersin.org The combination of ceftriaxone with a co-agent like EDTA is effective in disrupting these resilient structures. nih.govnjlm.net EDTA targets the integrity of the biofilm matrix by chelating the divalent cations (such as Ca²⁺ and Mg²⁺) that are essential for maintaining the structural stability of the extracellular polysaccharides. microbiologyjournal.orgnjlm.net This action makes the biofilm porous, allowing the antibiotic to penetrate and act on the embedded bacteria. nih.govnih.gov
Notably, some studies have indicated that sub-inhibitory concentrations of ceftriaxone alone can, paradoxically, induce biofilm formation in certain pathogens like Staphylococcus aureus or increase biofilm thickness in E. coli. wisdomlib.orgnih.govnih.gov This underscores the importance of the co-administration of an anti-biofilm agent like EDTA. The combination of Ceftriaxone-Sulbactam-EDTA (CSE) has been shown to be a more effective treatment choice for patients with suspected biofilm-related infections compared to the antibiotic alone. njlm.net In one study, the minimum bactericidal concentration (MBC) of ceftriaxone alone against ESBL-producing strains was found to be 16 to 256 times higher than that of the CSE combination, highlighting the synergistic effect in overcoming biofilm-mediated resistance. njlm.net
Interference with Horizontal Gene Transfer Mechanisms
Horizontal gene transfer (HGT) is a primary mechanism for the rapid spread of antibiotic resistance genes among bacteria. mdpi.comcdnsciencepub.combioguardlabs.com This process, which includes conjugation (transfer of plasmids), transformation, and transduction, allows resistance determinants to move between different bacterial species and strains. cdnsciencepub.com The combination of Ceftriaxone-Sulbactam-EDTA has been found to interfere with these mechanisms, specifically by preventing the transfer of resistance plasmids during conjugation. microbiologyjournal.orgnih.govoup.com
By curtailing the spread of plasmids that carry genes for resistance enzymes like β-lactamases and MBLs, the combination therapy not only treats the existing infection but also helps to limit the future dissemination of resistance traits within a microbial population. nih.gov This interference with HGT is a crucial, forward-looking benefit of using such combination therapies, as it addresses the broader ecological problem of evolving antibiotic resistance. The emergence of ceftriaxone resistance in pathogens like Neisseria gonorrhoeae has been linked to the acquisition of resistance genes through HGT, emphasizing the clinical relevance of inhibiting this process. nih.gov
Mechanisms of Antimicrobial Resistance to E Ceftriaxone Disodium
Beta-Lactamase Production and Hydrolysis of the Beta-Lactam Ring
The most prevalent mechanism of resistance to (E)-Ceftriaxone Disodium (B8443419) is the production of beta-lactamase enzymes. oup.compfizer.com These enzymes hydrolyze the amide bond in the beta-lactam ring, a core structural component of ceftriaxone (B1232239), rendering the antibiotic inactive. nih.govlitfl.com
A variety of beta-lactamase enzymes are capable of inactivating (E)-Ceftriaxone Disodium. Among the most significant are the Extended-Spectrum Beta-Lactamases (ESBLs), which are particularly effective at hydrolyzing third-generation cephalosporins. oup.comnih.gov
CTX-M Enzymes: This family of ESBLs is a major cause of resistance to ceftriaxone, especially in Enterobacterales. mdpi.comasm.org CTX-M enzymes exhibit potent hydrolytic activity against cefotaxime (B1668864) and ceftriaxone. mdpi.comjscimedcentral.com Specific variants, such as CTX-M-15 and CTX-M-27, are frequently identified in ceftriaxone-resistant isolates. asm.org
SHV and TEM Enzymes: While originally narrow-spectrum beta-lactamases, mutations in the genes encoding SHV and TEM enzymes have given rise to ESBL variants with expanded activity against third-generation cephalosporins like ceftriaxone. nih.govnih.gov
AmpC Beta-Lactamases: These cephalosporinases can be chromosomally or plasmid-encoded. nih.gov Overproduction of AmpC enzymes can lead to resistance against a broad range of beta-lactam antibiotics, including ceftriaxone. jscimedcentral.cominfectionsinsurgery.org
Carbapenemases: Although their primary targets are carbapenems, some carbapenemases, such as certain metallo-beta-lactamases (MBLs), can also efficiently hydrolyze ceftriaxone. nih.gov
| Enzyme Family | Specific Examples | Primary Bacterial Genera | Notes |
|---|---|---|---|
| CTX-M | CTX-M-15, CTX-M-27 | Escherichia coli, Klebsiella pneumoniae | Most prevalent ESBLs worldwide, conferring high-level resistance to ceftriaxone. mdpi.comasm.org |
| SHV | SHV-12 | Klebsiella pneumoniae | Evolved from parent SHV-1 through point mutations to gain ESBL activity. oup.com |
| TEM | TEM-10, TEM-26 | Escherichia coli, Klebsiella pneumoniae | Among the first ESBLs discovered, derived from TEM-1 and TEM-2. nih.gov |
| AmpC | CMY, DHA | Enterobacter spp., Citrobacter spp., Escherichia coli | Can be inducible or constitutively expressed, leading to broad cephalosporin (B10832234) resistance. nih.govinfectionsinsurgery.org |
| Carbapenemases | NDM, VIM, IMP | Enterobacterales, Pseudomonas aeruginosa, Acinetobacter baumannii | Broad-spectrum enzymes that inactivate most beta-lactams, including ceftriaxone. nih.gov |
The genes encoding these resistance enzymes are often located on mobile genetic elements, such as plasmids and transposons, which facilitates their rapid spread between different bacterial species through horizontal gene transfer. litfl.comnih.gov Plasmid-encoded beta-lactamases are typically expressed constitutively. nih.gov In contrast, chromosomal beta-lactamases, like AmpC in some bacteria, can be inducible, meaning their expression is increased in the presence of a beta-lactam antibiotic. nih.gov Mutations in the promoter and attenuator regions of chromosomal ampC genes can also lead to constitutive hyperexpression and subsequent ceftriaxone resistance. asm.org
Alterations in Penicillin-Binding Proteins (PBPs)
This compound exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. arpimed.amnih.gov Resistance can arise from alterations in these target proteins that reduce the binding affinity of the antibiotic. pfizer.comnih.gov
Mutations in the genes encoding PBPs can result in amino acid substitutions that alter the structure of the active site, thereby lowering the affinity for ceftriaxone. nih.govoup.com This is a primary mechanism of resistance in Gram-positive bacteria like Streptococcus pneumoniae and is also observed in Gram-negative bacteria such as Neisseria gonorrhoeae. nih.govresearchgate.net In N. gonorrhoeae, specific mutations in PBP2, such as G545S, can restrict the conformational changes required for efficient acylation by ceftriaxone. nih.gov Similarly, substitutions like I312M and V316T in PBP2 contribute to ceftriaxone resistance. mdpi.com In pneumococci, the accumulation of mutations in PBP1a, PBP2b, and PBP2x is correlated with a stepwise increase in ceftriaxone resistance levels. oup.com
| Bacterial Species | Altered PBP | Key Modifications | Impact on Ceftriaxone Affinity |
|---|---|---|---|
| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x, PBP2a | Accumulation of multiple amino acid substitutions, often creating mosaic structures. nih.govoup.com | Significant reduction in binding affinity, leading to increased resistance. oup.comnih.gov |
| Neisseria gonorrhoeae | PBP2 (encoded by penA) | Mosaic alleles; specific substitutions like G545S, I312M, V316T. nih.govmdpi.com | Lowers the rate of acylation and reduces binding affinity. researchgate.netnih.gov |
Bacteria can also acquire resistance through the horizontal transfer of entire PBP genes from other bacterial species. nih.gov This process can lead to the formation of "mosaic" genes, where segments of the native PBP gene are replaced with homologous sequences from a resistant species. nih.gov These mosaic PBPs often exhibit a significantly lower affinity for beta-lactam antibiotics, including ceftriaxone. oup.com This mechanism is well-documented in streptococci, where gene transfer between species like Streptococcus mitis and Streptococcus pneumoniae contributes to the spread of resistance. nih.gov
Efflux Pump Systems and Their Contribution to Resistance
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. nih.govfrontiersin.org Overexpression of these pumps can reduce the intracellular concentration of this compound, preventing it from reaching its PBP targets in sufficient concentrations to be effective. frontiersin.org
In Gram-negative bacteria, multi-component efflux systems are particularly important. nih.gov These systems, such as the Resistance-Nodulation-Division (RND) family, span both the inner and outer membranes. nih.govnih.gov While often associated with resistance to other antibiotic classes, some efflux pumps can contribute to resistance to beta-lactams. frontiersin.orgdovepress.com The major efflux pump families implicated in antibiotic resistance include:
Resistance-Nodulation-Division (RND) Superfamily: A primary driver of multidrug resistance in Gram-negative bacteria. nih.gov
Major Facilitator Superfamily (MFS): A large and diverse group of transporters found in various bacteria. nih.govnih.gov
ATP-Binding Cassette (ABC) Superfamily: Utilize ATP hydrolysis to power the transport of substrates across the cell membrane. nih.gov
Small Multidrug Resistance (SMR) Family: Composed of small proteins that form homo- or hetero-oligomers.
Multidrug and Toxic Compound Extrusion (MATE) Family: Utilize electrochemical ion gradients to drive efflux.
While the production of beta-lactamases and alterations in PBPs are the primary mechanisms of high-level resistance to this compound, efflux pumps can contribute to intrinsic resistance and can work synergistically with other resistance mechanisms to achieve clinically significant levels of resistance. litfl.comnih.gov
Identification and Characterization of Efflux Pump Genes
Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics like ceftriaxone, from the bacterial cytoplasm, thereby reducing the intracellular drug concentration to sub-inhibitory levels. tandfonline.com Several families of efflux pumps contribute to ceftriaxone resistance in various bacterial species.
In Neisseria gonorrhoeae, a pathogen of significant clinical concern due to rising ceftriaxone resistance, the MtrC-MtrD-MtrE efflux pump is a key player. nih.govasm.org This pump belongs to the Resistance-Nodulation-Division (RND) family and its overexpression has been shown to decrease susceptibility to ceftriaxone. nih.govasm.org Inactivation of the mtrCDE genes in ceftriaxone-resistant strains of N. gonorrhoeae has been demonstrated to significantly increase their susceptibility to the antibiotic. nih.govasm.org
Other efflux pump genes implicated in ceftriaxone resistance include those encoding the MacA-MacB pumps. While the MtrC-MtrD-MtrE pump generally has a more significant impact, the MacA-MacB system also contributes to reduced susceptibility. nih.govasm.org In some extensively drug-resistant (XDR) isolates, the inactivation of the MacAB pump has led to a modest but notable increase in ceftriaxone susceptibility. asm.org Research has also identified other genes such as farB, hfq, and exbB that are associated with efflux systems and contribute to ceftriaxone resistance in N. gonorrhoeae. nih.govasm.org
| Efflux Pump Gene/System | Bacterial Species | Impact on this compound Susceptibility |
| mtrCDE | Neisseria gonorrhoeae | Overexpression leads to decreased susceptibility. Inactivation increases susceptibility. nih.govasm.org |
| macAB | Neisseria gonorrhoeae | Contributes to reduced susceptibility, though to a lesser extent than MtrCDE. nih.govasm.org |
| farB | Neisseria gonorrhoeae | Associated with resistance to antibacterial fatty acids and contributes to ceftriaxone resistance. nih.govasm.org |
| hfq | Neisseria gonorrhoeae | Regulates efflux and is implicated in ceftriaxone resistance. nih.govasm.org |
| exbB | Neisseria gonorrhoeae | Involved in the function of the MtrC-MtrD-MtrE pump and contributes to resistance. asm.org |
Regulatory Mechanisms Governing Efflux Pump Expression
The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins that can either repress or activate their transcription. researchgate.net Mutations within these regulatory genes can lead to the overexpression of efflux pumps, resulting in clinically significant levels of antibiotic resistance. tandfonline.com
In Neisseria gonorrhoeae, the expression of the mtrCDE operon is primarily regulated by the MtrR repressor protein. nih.gov Mutations in the mtrR gene, either in its promoter region or within the coding sequence, can lead to a non-functional MtrR protein. This, in turn, derepresses the mtrCDE operon, leading to its overexpression and consequently, increased efflux of ceftriaxone. nih.gov
Furthermore, two-component regulatory systems (TCS) play a crucial role in sensing environmental stimuli and modulating gene expression, including that of efflux pumps. mdpi.com These systems typically consist of a sensor kinase that detects a specific signal and a response regulator that mediates the transcriptional response. mdpi.com While the specific TCSs directly regulating ceftriaxone efflux are still under investigation in many pathogens, their involvement in the broader context of multidrug resistance is well-established. mdpi.com Central regulatory mechanisms, such as the mar, sox, and rob regulons in Escherichia coli, can coordinately increase the expression of efflux pumps like AcrAB while simultaneously reducing the expression of porin channels, creating a dual-pronged resistance strategy. oup.com
Modifications in Outer Membrane Permeability and Drug Uptake
The outer membrane of Gram-negative bacteria serves as a formidable barrier, restricting the influx of many antimicrobial agents, including this compound. mdpi.comdovepress.com Alterations in the composition and structure of this membrane can significantly impact the intracellular concentration of the antibiotic.
Porin Channel Alterations and Their Impact on (E)-Ceftriaxone Influx
Porins are protein channels embedded in the outer membrane that facilitate the passive diffusion of small, hydrophilic molecules, including many β-lactam antibiotics, into the periplasmic space. dovepress.commdpi.com A reduction in the number of porin channels or mutations that alter their structure can severely restrict the entry of ceftriaxone, thereby contributing to resistance. nih.gov
In species like Enterobacter cloacae, resistance to ceftriaxone has been associated with the decreased expression of outer membrane proteins in the 37,000 to 38,000 molecular weight range, which correspond to porins. nih.gov This reduction in porin expression can act synergistically with other resistance mechanisms, such as the production of β-lactamases, to confer high-level resistance. nih.gov
Similarly, in Neisseria gonorrhoeae, mutations in the penB determinant, which encodes for the porin protein PorB1b, can decrease the permeability of the outer membrane to cephalosporins. nih.govnih.gov Specific amino acid substitutions within the porin channel can constrict its size or alter its electrostatic properties, hindering the passage of ceftriaxone. nih.govbiorxiv.org For instance, mutations in loop 3 of the PorB protein have been shown to be critical in mediating resistance. nih.gov
| Porin Protein | Bacterial Species | Alteration | Impact on (E)-Ceftriaxone Influx |
| OMPs (37-38 kDa) | Enterobacter cloacae | Decreased expression | Reduced influx, contributing to resistance. nih.gov |
| PorB1b (PIB) | Neisseria gonorrhoeae | Amino acid substitutions (e.g., in loop 3) | Decreased permeability to cephalosporins. nih.govnih.govnih.gov |
| OmpF/OmpC | Escherichia coli | Reduced expression or mutations | Decreased influx of β-lactam antibiotics. mdpi.comnih.gov |
Horizontal Gene Transfer and Mobile Genetic Elements in Resistance Spread
Horizontal gene transfer (HGT) is a primary driver in the rapid dissemination of antibiotic resistance genes among bacterial populations. bioguardlabs.com This process allows for the transfer of genetic material between different bacteria, including those of different species, facilitating the swift adaptation to antibiotic pressure. bioguardlabs.com
Role of Plasmids, Transposons, and Integrons
Mobile genetic elements (MGEs) are the key vehicles for HGT and play a crucial role in the spread of ceftriaxone resistance determinants. irb.hr
Plasmids: These are extrachromosomal, self-replicating DNA molecules that can carry multiple antibiotic resistance genes. libretexts.org Resistance plasmids, often referred to as R-plasmids, can be transferred from one bacterium to another through a process called conjugation. libretexts.org Broad-host-range plasmids are particularly significant as they can mediate the transfer of resistance genes across different bacterial species and genera. irb.hr
Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. libretexts.org They often carry resistance genes and are flanked by insertion sequences that encode the enzyme transposase, which facilitates their movement. libretexts.org
Integrons: These are genetic elements that can capture and express gene cassettes, which are small mobile elements that typically contain a single gene, often an antibiotic resistance gene. nih.gov Integrons possess an integrase gene (intI) that mediates the site-specific recombination of these gene cassettes. nih.gov Class 1 integrons are frequently found on plasmids and transposons and are strongly associated with the dissemination of multidrug resistance. nih.govnih.gov
The interplay between these MGEs creates a highly efficient system for the acquisition and spread of resistance. A resistance gene can be captured by an integron, which can then be incorporated into a transposon. This transposon can then "jump" onto a conjugative plasmid, which can then be transferred to a new bacterial host. irb.hrfrontiersin.org
Evolutionary Dynamics of Resistance Acquisition in Bacterial Populations
The acquisition of ceftriaxone resistance is an evolutionary process driven by the selective pressure exerted by the antibiotic. nih.gov The evolutionary pathways to resistance can vary between different bacterial species and can involve a stepwise accumulation of mutations or the acquisition of resistance genes via HGT. nih.govasm.org
In Neisseria gonorrhoeae, the evolution of ceftriaxone resistance is often associated with the acquisition of a mosaic penA gene, which encodes for the penicillin-binding protein 2 (PBP2), the target of ceftriaxone. researchgate.netnih.govoup.com This mosaic gene is thought to have arisen through HGT events where fragments of the penA gene from commensal Neisseria species, which are naturally less susceptible to ceftriaxone, are incorporated into the penA gene of N. gonorrhoeae. researchgate.netnih.govoup.com This results in an altered PBP2 with reduced affinity for ceftriaxone. nih.gov
The evolutionary trajectory of resistance can be influenced by the fitness costs associated with resistance mutations. researchgate.net While a resistance mutation may provide a survival advantage in the presence of the antibiotic, it can sometimes lead to a reduction in bacterial fitness in the absence of the antibiotic. Subsequent compensatory mutations may then be selected for to restore fitness. The dynamics of resistance evolution are also shaped by the structure of bacterial populations and the frequency of HGT events within those populations. asm.orgmdpi.com The continuous exposure to ceftriaxone in clinical and community settings provides a strong selective pressure that favors the emergence and clonal expansion of resistant strains. asm.org
Preclinical Pharmacokinetics and Pharmacodynamics of E Ceftriaxone Disodium
Absorption and Distribution Studies in Non-Human Model Systems
Studies in various animal models, including rats, dogs, cats, and calves, have demonstrated that ceftriaxone (B1232239) is rapidly absorbed following parenteral administration. nih.govresearchgate.netresearchgate.net The distribution is extensive, reaching therapeutic concentrations in a wide array of tissues and body fluids. srce.hrnih.gov
Ceftriaxone exhibits noteworthy penetration into the central nervous system (CNS), a critical characteristic for treating neurological infections. scienceopen.comwisdomlib.org In rats with healthy meninges, detectable levels of radiolabeled ceftriaxone were found in the brain following intravenous administration. scienceopen.com Studies in dogs have shown that ceftriaxone can cross the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) that are maintained for several hours. scienceopen.com The penetration of ceftriaxone into the CSF is influenced by the degree of meningeal inflammation, with higher concentrations observed in models of meningitis. wisdomlib.orgresearchgate.net The half-life of ceftriaxone in the CSF is reported to be approximately twice that in the blood in rabbits. scienceopen.com
Beyond the CNS, ceftriaxone demonstrates excellent penetration into more than 60 tissues, achieving concentrations that exceed the minimal inhibitory concentrations for most susceptible pathogens for over 24 hours. nih.gov
Interactive Data Table: Ceftriaxone Penetration in Cerebrospinal Fluid (CSF) of Preclinical Models
| Species | Condition | CSF Concentration (µg/mL) | Time Post-Administration | Reference |
| Dog | Healthy Meninges | 0.37 - 1.22 | 90 and 240 minutes | scienceopen.com |
| Rabbit | Not Specified | - | Half-life in CSF 7-8 hours | scienceopen.com |
The binding of ceftriaxone to plasma proteins is a significant determinant of its pharmacokinetic behavior and is notably concentration-dependent. nih.govnih.gov In several preclinical species, including baboons, rabbits, and rats, ceftriaxone is highly bound (90-95%) to plasma proteins at lower concentrations (less than 100 µg/mL). nih.gov As the concentration increases (greater than 400 µg/mL), the binding decreases to approximately 60%. nih.gov This saturable binding means that at higher total drug concentrations, a larger fraction of the drug is unbound and pharmacologically active. nih.gov
In contrast, dog plasma exhibits much lower, though still concentration-dependent, binding. nih.gov The unbound, or free, fraction of a drug is what is available to distribute into tissues and exert its antimicrobial effect. mdpi.com Therefore, the interspecies variability in protein binding is a critical consideration when extrapolating preclinical data. mdpi.com The pharmacokinetics of ceftriaxone in species with binding characteristics similar to humans, such as the baboon, are non-linear when based on total drug concentration but linear when based on the free drug concentration. nih.gov
Interactive Data Table: Plasma Protein Binding of Ceftriaxone in Preclinical Species
| Species | Binding at Low Concentrations (<100 µg/mL) | Binding at High Concentrations (>400 µg/mL) | Reference |
| Baboon | 90-95% | ~60% | nih.gov |
| Rabbit | 90-95% | ~60% | nih.gov |
| Rat | 90-95% | ~60% | nih.gov |
| Dog | ~25% (at 30 µg/mL) | 2% (at 1 mg/mL) | nih.gov |
| Sheep | 19-37% | Not Specified | researchgate.net |
The apparent volume of distribution (Vd) of ceftriaxone, which reflects the extent of its distribution in the body, varies across preclinical species. In cats, the steady-state volume of distribution (Vd(ss)) has been reported as 0.57 L/kg. researchgate.net In calves, the Vd(area) was determined to be 0.44 L/kg following intravenous administration and 1.16 L/kg after intramuscular administration. srce.hrresearchgate.net These values suggest moderate to extensive distribution of the drug into tissues. researchgate.netresearchgate.net
The concentration-dependent protein binding of ceftriaxone influences its volume of distribution. nih.govnih.gov As the total drug concentration increases, the unbound fraction also increases, leading to a larger apparent volume of distribution. nih.gov This non-linear pharmacokinetic behavior is an important factor in understanding the drug's disposition. nih.gov
Interactive Data Table: Volume of Distribution of Ceftriaxone in Preclinical Species
| Species | Administration Route | Volume of Distribution (L/kg) | Parameter | Reference |
| Cat | Intravenous | 0.57 ± 0.22 | Vd(ss) | researchgate.net |
| Calf | Intravenous | 0.44 ± 0.07 | Vd(area) | srce.hr |
| Calf | Intramuscular | 1.16 ± 0.15 | Vd(area) | srce.hr |
Metabolic Pathways and Excretion Mechanisms in Preclinical Models
Ceftriaxone is primarily eliminated from the body through both renal and hepatic pathways, with a significant portion excreted unchanged. nih.govnih.gov Preclinical studies have been crucial in defining the mechanisms of its clearance.
In subjects with normal organ function, a substantial portion of ceftriaxone, estimated between 30% and 60%, is cleared via nonrenal (biliary) mechanisms. nih.gov The remaining fraction is excreted by the kidneys. nih.gov The renal clearance of ceftriaxone is related to the glomerular filtration rate. nih.gov In calves, the total body clearance was found to be 3.39 ml/min/kg, with a renal clearance of 2.37 ml/min/kg. nih.gov The dual routes of elimination mean that impairment in one pathway may be compensated by the other, although this is not always the case. nih.govnih.gov
Biliary excretion is a major route of elimination for ceftriaxone. nih.gov The compound is actively secreted into the bile, a process that appears to be dependent on the secretion of bile acids. nih.govnih.gov In rats, the hepatic transport of ceftriaxone is a concentrative process, leading to high concentrations in the bile. nih.gov This high concentration can sometimes lead to the precipitation of calcium ceftriaxone in the biliary tract. nih.gov Studies in rats have shown that ceftriaxone and bile acids may share a common hepatic transport mechanism. nih.gov While biliary excretion is significant, the extent of enterohepatic recirculation, where the drug is reabsorbed from the intestine and returns to the liver, is a complex process influenced by the intestinal microflora. nih.govimrpress.com
Identification of Inactive Metabolites
Preclinical and clinical pharmacokinetic studies have consistently shown that ceftriaxone undergoes minimal metabolism in the body. chemicalbook.comyoutube.com A significant portion of the administered dose, estimated to be between 33% and 67%, is excreted unchanged in the urine. drugbank.comwikipedia.org The remainder of the unchanged drug is eliminated through biliary secretion into the feces. drugbank.comwikipedia.org
The metabolism of ceftriaxone is considered negligible. drugbank.com The portion of the drug that is not excreted unchanged in the urine and bile is eventually converted into inactive compounds by the gut flora in the intestines. wikipedia.org However, these are products of intestinal microbiota action on the excreted drug, not metabolites in the conventional sense of being produced by hepatic or other host enzyme systems. Therefore, based on current scientific understanding, there are no significant inactive metabolites of ceftriaxone identified in systemic circulation.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Research
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a critical tool in preclinical research to predict the efficacy of an antimicrobial agent and to optimize dosing regimens. asm.org For beta-lactam antibiotics like ceftriaxone, the primary PK/PD parameter linked to efficacy is the time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT>MIC). nih.govnih.gov
Animal models are essential for establishing the relationship between in vitro antimicrobial activity (MIC) and in vivo therapeutic outcomes. asm.org Studies in animal models, such as the gonorrhea mouse model, have demonstrated a clear correlation between plasma ceftriaxone levels and the rate of bacterial clearance. nih.gov
In a murine model of Neisseria gonorrhoeae infection, the in vivo efficacy of ceftriaxone was shown to directly correlate with the %fT>MIC. nih.gov Doses that achieved an fT>MIC exceeding 20-24 hours were required for efficacy against susceptible strains. nih.gov These preclinical findings in animal models reflect the PK/PD relationships that have been observed in humans, validating the use of these models for predicting clinical performance. nih.gov
Below is a table summarizing representative data from a preclinical study in cats, illustrating key pharmacokinetic parameters that are used to establish in vitro-in vivo correlations.
| Pharmacokinetic Parameter | Value (Mean +/- SD) |
|---|---|
| Dosage (mg/kg) | 25 |
| Peak Serum Concentration (Cmax; µg/mL) - IM | 54.40 +/- 12.92 |
| Peak Serum Concentration (Cmax; µg/mL) - SC | 42.35 +/- 17.62 |
| Time to Peak Concentration (tmax; h) - IM | 0.33 +/- 0.07 |
| Time to Peak Concentration (tmax; h) - SC | 1.27 +/- 0.95 |
| Elimination Half-life (t1/2; h) | 1.73 +/- 0.23 |
| Bioavailability (%) - IM | 85.72 +/- 14.74 |
| Bioavailability (%) - SC | 118.28 +/- 39.17 |
IM: Intramuscular, SC: Subcutaneous. Data derived from studies in domestic cats. researchgate.net
Mathematical models, including physiologically-based pharmacokinetic (PBPK) models and susceptible-infected-susceptible models, are increasingly used to simulate drug behavior and predict outcomes. nih.govnih.gov These models integrate data on the drug's physicochemical properties, its pharmacokinetic profile, and the pathogen's susceptibility to forecast both therapeutic success and the potential for the development of antimicrobial resistance. nih.govmedrxiv.org
For ceftriaxone, mathematical modeling has been employed to:
Predict Target Attainment: PBPK models can simulate ceftriaxone concentrations in various body compartments, such as cerebrospinal fluid, to determine the probability of achieving the desired PK/PD target (%fT>MIC) against specific pathogens with different dosing regimens. unimelb.edu.auasm.org
Forecast Resistance Development: Models have been developed to project the time it may take for pathogens like Neisseria gonorrhoeae to reach a certain threshold of resistance to ceftriaxone based on current susceptibility data and drug usage patterns. nih.govnih.gov For instance, a multi-step model, which accounts for the gradual increase in MIC values, was necessary to describe the long-term dynamics of ceftriaxone resistance. nih.govnih.gov Such models can predict that with continued use, the prevalence of resistance could reach critical levels, highlighting the need for new therapeutic strategies. medrxiv.org
The table below illustrates inputs and outputs of a hypothetical mathematical model for predicting ceftriaxone efficacy.
| Model Input | Example Value/Parameter | Model Output/Prediction |
|---|---|---|
| Drug Clearance Rate | 6.54 L/h/70 kg | Plasma Concentration-Time Profile |
| Volume of Distribution | 25.4 L/70 kg (central) | Probability of Target Attainment (PTA) |
| Pathogen MIC | ≤1 mg/L | Time to Bacterial Eradication |
| Dosing Regimen | 50 mg/kg every 12h | Time to 5% Resistance Prevalence |
| Protein Binding | Concentration-dependent (85-95%) | Free Drug Concentration at Infection Site |
Values are illustrative and derived from various population pharmacokinetic studies. nih.govnih.gov
Advanced Analytical Characterization and Quantification of E Ceftriaxone Disodium
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Ceftriaxone (B1232239) and its related isomers. The subtle structural differences between the (Z) and (E) isomers require high-resolution separation techniques for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the determination of Ceftriaxone and its isomers due to its high precision, accuracy, and sensitivity. unesp.br Reversed-phase (RP-HPLC) methods are particularly common, utilizing a non-polar stationary phase, such as a C18 column, and a polar mobile phase. ekb.egijper.org
Detectors:
UV Detection: Ultraviolet (UV) detection is frequently used for routine quality control, typically at a wavelength of 241 nm or 270 nm, where Ceftriaxone exhibits maximum absorbance. ekb.egnih.govmdpi.com Isocratic elution, with a constant mobile phase composition, is often sufficient for quantification. ekb.eg
Mass Spectrometry (MS and MS/MS): For higher sensitivity and selectivity, especially in complex matrices like human plasma, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These methods allow for the precise identification and quantification of the parent drug and its related substances by monitoring specific precursor-to-product ion transitions. For instance, the transition m/z 555.0→396.1 has been used for Ceftriaxone. researchgate.net LC-MS/MS is particularly valuable for pharmacokinetic studies, offering lower limits of quantification compared to HPLC-UV. nih.govresearchgate.net
Method development often involves optimizing parameters such as mobile phase composition (e.g., mixtures of methanol or acetonitrile with buffers like phosphate or ammonium formate), flow rate, and column temperature to achieve optimal separation and peak symmetry. ijper.orgscielo.org.mxekb.eg
| Stationary Phase | Mobile Phase | Flow Rate | Detector | Linearity Range (µg/mL) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| C18 | Buffer:Methanol (80:20) | 0.7 mL/min | UV at 241 nm | 2.0 - 12.0 | 4.69 | ekb.egekb.eg |
| Waters XTerra RP-18 (5 µm, 250x4.6 mm) | Methanol:Water:Orthophosphoric acid (65:30:5 v/v) | 1.0 mL/min | UV at 245 nm | 0.2 - 20 | Not Specified | ijper.org |
| Mediterranea C18 (4.6 x 250 mm) | Acetonitrile:Methanol:TEA Buffer (1:1:2 v/v) | 0.6 mL/min | UV-Vis | 0.5 - 250 | 4.94 | scielo.org.mx |
| Agilent Zorbax Eclipse Plus C18 | 10 mM Ammonium formate (pH 2.5):Acetonitrile | 0.4 mL/min | MS/MS (ESI+) | 1.01 - 200 | Not Specified | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity, while consuming less solvent. unesp.br UPLC systems operate at higher pressures than HPLC systems. Like HPLC, UPLC is often coupled with UV or mass spectrometry detectors (UPLC-MS/MS) for enhanced analytical power, making it suitable for analyzing Ceftriaxone in various samples, including wastewater. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative and quantitative analysis of Ceftriaxone and its (E)-isomer. st-andrews.ac.ukresearchgate.net It is particularly useful for purity testing and monitoring the progress of chemical reactions. unesp.brnih.gov
For the separation of Ceftriaxone sodium and its (E)-isomer, HPTLC (High-Performance Thin-Layer Chromatography) plates precoated with silica gel 60F254 are commonly used as the stationary phase. st-andrews.ac.ukresearchgate.netnih.gov A mobile phase consisting of a mixture of solvents such as acetone, triethylamine, water, chloroform, and ethyl acetate allows for the clear separation of the two isomers. st-andrews.ac.ukresearchgate.net The separated spots are visualized under UV light, and densitometry can be used for quantification. nih.gov
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC glass plates with silica gel 60F254 |
| Mobile Phase | Acetone, triethylamine, water, chloroform, ethyl acetate |
| Detection Wavelength | 281 nm |
| Rf Value (Ceftriaxone Sodium) | 0.51 ± 0.01 |
| Rf Value ((E)-Isomer) | 0.62 ± 0.01 |
| Linearity Range (Ceftriaxone Sodium) | 200–600 ng/spot |
| Linearity Range ((E)-Isomer) | 15–150 ng/spot |
While less common for the analysis of intact, non-volatile antibiotics like Ceftriaxone, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile degradation products or by-products formed during degradation studies. nih.govnih.govresearchgate.net The sample must be volatile or derivatized to become volatile before analysis. nih.gov In studies investigating the photocatalytic degradation of Ceftriaxone, GC-MS has been employed to identify the smaller, intermediate compounds formed during the breakdown process, providing insights into the degradation pathway. nih.govresearchgate.net The analysis involves separating the degradants on a capillary column (e.g., DB-5MS) and identifying them based on their mass spectra. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques provide valuable information for the quantification and characterization of (E)-Ceftriaxone Disodium (B8443419), often used in conjunction with chromatographic methods.
UV-Visible spectrophotometry is a simple, rapid, and accessible method for the quantitative analysis of Ceftriaxone in bulk drug and pharmaceutical formulations. nih.govpnrjournal.comresearchgate.net The method is based on the principle that the drug absorbs UV radiation at a specific wavelength.
For Ceftriaxone sodium in aqueous solutions like distilled water, the maximum absorbance (λmax) is typically observed at 241 nm. nih.gov The quantification follows Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte over a specific range. nih.gov
This technique is also extensively used in forced degradation studies to assess the stability of the drug under various stress conditions, such as acidic, alkaline, oxidative, and thermal stress. nih.govresearchgate.net By measuring the change in absorbance over time, the rate and extent of degradation can be determined. nih.govmdpi.com For example, studies have shown that Ceftriaxone degrades in acidic and basic media as well as under oxidative stress. nih.govresearchgate.net
| Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|---|
| Distilled Water | 241 | 5–50 | 2.046 × 10³ | nih.gov |
| Distilled Water | 241 | 2-18 | Not Specified | |
| Phosphate Buffer (pH 7.4) | 340 (Method I), 360 (Method II) | 5–40 | Not Specified | researchgate.netsphinxsai.com |
| Aqueous (after reaction with 4,5-DPI) | 550 | 10-100 | 3772.08 | pnrjournal.com |
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation
The structure of (E)-Ceftriaxone contains several functional groups that give rise to distinct absorption bands in the IR spectrum. The β-lactam ring, a cornerstone of cephalosporins, exhibits a characteristic and strong carbonyl (C=O) stretching vibration at a relatively high wavenumber, typically between 1748 and 1800 cm⁻¹ researchgate.netsapub.org. The amide linkage in the side chain at the C-7 position shows a prominent C=O stretching band (Amide I) in the region of 1610-1700 cm⁻¹ researchgate.net. Additionally, the N-H deformation of the amide group (Amide II) can be observed around 1536-1545 cm⁻¹ researchgate.netasianpubs.org.
Other significant peaks include the stretching vibrations of the C=N bond of the oxime group, found around 1542 cm⁻¹, and the C=C and C=N stretching vibrations from the aminothiazole and triazine rings, which appear in the 1500-1610 cm⁻¹ range researchgate.netasianpubs.org. The C-O-C stretching of the methoxy group on the oxime moiety and various C-H stretching and bending vibrations also contribute to the complexity of the spectrum asianpubs.org. By analyzing the presence and position of these characteristic bands, FTIR spectroscopy serves as a fundamental tool for confirming the structural integrity of (E)-Ceftriaxone Disodium.
Table 1: Characteristic FTIR Absorption Bands for Ceftriaxone Isomers
| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| β-Lactam Carbonyl | C=O Stretch | 1748 - 1800 researchgate.netsapub.org |
| Amide Carbonyl (Amide I) | C=O Stretch | 1610 - 1700 researchgate.net |
| Amide N-H (Amide II) | N-H Bend | 1536 - 1545 researchgate.netasianpubs.org |
| Oxime C=N | C=N Stretch | ~1542 researchgate.net |
| Aromatic/Heterocyclic | C=C & C=N Stretch | 1500 - 1610 asianpubs.org |
| Carboxylate | C=O Asymmetric Stretch | ~1608 asianpubs.org |
| Methylene | CH₂ Deformation | ~1418 asianpubs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural and stereochemical confirmation of this compound. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments, a complete assignment of all protons and carbons can be achieved, which is crucial for distinguishing between the (Z) and (E) geometric isomers nih.govmagtechjournal.com.
The key difference between Ceftriaxone and its (E)-isomer lies in the configuration around the C=N double bond of the methoxyimino group in the C-7 side chain. This geometric variation leads to significant changes in the chemical environment of the nuclei near this bond, resulting in distinct chemical shifts in their NMR spectra magtechjournal.com.
In ¹H NMR, the chemical shift of the proton on the aminothiazole ring and the methoxy protons (-OCH₃) are particularly sensitive to the C=N geometry. For the (E)-isomer, these protons will experience different shielding or deshielding effects compared to the (Z)-isomer, leading to "obvious characteristics" in the spectrum that allow for clear identification magtechjournal.com. Similarly, in the ¹³C NMR spectrum, the carbons of the C=N bond, the methoxy group, and the adjacent carbons in the aminothiazole ring will exhibit noticeable differences in their resonance frequencies between the two isomers magtechjournal.com. Advanced 2D NMR techniques are employed to establish connectivity and finalize the structural assignment, confirming the spatial relationship between atoms and solidifying the identification of the (E) configuration nih.govmagtechjournal.com.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a primary analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound, thereby confirming its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.
The chemical formula for the neutral form of (E)-Ceftriaxone is C₁₈H₁₈N₈O₇S₃, corresponding to a monoisotopic mass of approximately 554.04 g/mol scbt.com. In mass spectrometry, the molecule is typically ionized, for instance, by electrospray ionization (ESI), where it can be observed as protonated molecules [M+H]⁺ or other adducts. For (Z)-Ceftriaxone, the precursor ion is observed at an m/z of 555.0 in positive ion mode, which is consistent with the protonated form nih.govtropmedres.acnih.gov. The (E)-isomer is expected to have the same molecular weight and thus the same precursor ion mass researchgate.net.
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation of the parent ion, providing structural information. When the [M+H]⁺ ion of Ceftriaxone (m/z 555.0) is subjected to collision-induced dissociation, it yields several characteristic product ions. A major fragmentation pathway involves the cleavage of the β-lactam ring and loss of the side chains. The most commonly selected precursor-product ion transition for quantification is m/z 555.0 → 396.1 nih.govtropmedres.acnih.gov. Other significant fragment ions observed include those at m/z 324.1, 167.3, and 125.4 nih.gov. As structural isomers, both (E)- and (Z)-Ceftriaxone are expected to produce very similar fragmentation patterns, but chromatographic separation prior to MS analysis is essential for their individual characterization.
Table 2: Mass Spectrometric Data for Ceftriaxone Isomers
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₈O₇S₃ | scbt.com |
| Molecular Weight (Neutral) | 554.58 g/mol | scbt.com |
| Precursor Ion [M+H]⁺ (m/z) | 555.0 | nih.govtropmedres.acnih.gov |
| Major Product Ion (m/z) | 396.1 | nih.govtropmedres.acnih.gov |
Spectrofluorimetric and Chemiluminescence Methods
Highly sensitive spectrofluorimetric and chemiluminescence methods have been developed for the quantification of cephalosporins like ceftriaxone. These techniques often rely on chemical reactions that convert the non-fluorescent drug into a highly fluorescent or chemiluminescent product.
A validated spectrofluorimetric method involves the derivatization of ceftriaxone with ortho-phthalaldehyde (OPA) in the presence of sulfite in a borate buffer at pH 10. This reaction, conducted at room temperature, yields a product with significant fluorescence. The resulting derivative is measured at an emission wavelength (λem) of 386 nm after excitation at a wavelength (λex) of 324 nm. This method has demonstrated linearity over a concentration range of 0.4–20 µg/mL, with a limit of detection (LOD) of 1.30 x 10⁻³ µg/mL and a limit of quantification (LOQ) of 3.90 x 10⁻³ µg/mL.
Flow-injection analysis coupled with chemiluminescence detection provides another sensitive approach. One such method is based on the chemiluminescence generated when the alkali hydrolysate of ceftriaxone sodium is oxidized by potassium permanganate in a polyphosphoric acid medium nih.gov. This technique has shown a wide linear range from 0.05 to 100 µg/mL and a very low detection limit of 25 ng/mL nih.gov.
Electrochemical Methods for Detection and Degradation Monitoring
Electrochemical methods offer a simple, cost-effective, and sensitive alternative for the detection and monitoring of ceftriaxone. These techniques, which include cyclic voltammetry and differential pulse voltammetry, are based on measuring the current response of the molecule to a varying potential. The electrochemical behavior of ceftriaxone has been studied on various electrodes, including platinum, glassy carbon (GC), and modified GC electrodes researchgate.netnih.gov.
Studies have shown that ceftriaxone undergoes an irreversible, diffusion-controlled oxidation process at the electrode surface nih.gov. The use of a carbon-nanotube-modified glassy carbon electrode has been shown to promote the rate of oxidation, allowing for detection at lower potentials and with increased peak current, enhancing the sensitivity of the analysis nih.gov. A differential-pulse voltammetric procedure using this modified electrode achieved a detection limit of 4.03 × 10⁻⁶ M nih.gov. These methods are particularly useful for monitoring the degradation of the antibiotic in various media researchgate.net.
Cyclic Voltammetry and Constant Current Electrolysis in Degradation Studies
Cyclic voltammetry (CV) and constant current electrolysis are powerful electrochemical techniques used to investigate the stability and degradation mechanisms of ceftriaxone researchgate.net. CV involves scanning the potential of an electrode and measuring the resulting current, providing insights into the redox processes of the analyte researchgate.net.
The electrochemical degradation of ceftriaxone has been studied in detail using a platinum electrode in aqueous solutions containing different sodium halides researchgate.net. CV studies revealed that the electrochemical behavior and stability of ceftriaxone are significantly influenced by the electrolyte composition. For instance, ceftriaxone is relatively stable in the presence of fluoride ions but is readily degraded or transformed in the presence of chloride and bromide ions researchgate.net.
Constant current electrolysis confirms these findings and allows for monitoring the degradation over time. In the presence of chloride and bromide ions, ceftriaxone undergoes almost complete electro-degradation within 5 to 10 minutes researchgate.net. These studies are crucial for understanding the environmental fate of the drug and for developing electrochemical methods for its removal from wastewater researchgate.netlcms.cz. The degradation process is monitored by observing changes in the CV profile or by coupling the electrochemical cell with techniques like UV-Vis spectrophotometry researchgate.net.
Microbiological Assay Techniques for Potency and Biological Activity
Microbiological assays are essential for determining the potency of antibiotics, as they measure the actual biological activity of the compound against a susceptible microorganism. Unlike chemical methods that quantify the amount of a substance, a bioassay confirms its functional efficacy. The agar diffusion method is a widely accepted technique for this purpose researchgate.netasianpubs.org.
A fully validated 3x3 agar diffusion bioassay using the cylinder-plate method has been developed to quantify ceftriaxone sodium asianpubs.orgnih.gov. In this method, the potency of a test sample is determined by comparing the size of the zone of growth inhibition it produces against a sensitive microorganism to the zones produced by a reference standard of known concentration. Staphylococcus aureus (ATCC 6538P) and Bacillus subtilis (ATCC 9371 IAL 1027) are commonly used as the test microorganisms due to their susceptibility to ceftriaxone researchgate.netasianpubs.org.
These bioassays have demonstrated excellent validation parameters. For example, an assay using S. aureus was found to be linear in the range of 16-64 µg/mL (r=0.99999), accurate (100.5%), and precise, with low relative standard deviation (RSD) for repeatability (1.4%) and intermediate precision (2.1-2.5%) asianpubs.orgnih.gov. Such assays are specific for the active antibiotic and can detect a loss of potency due to degradation, making them a simple, low-cost, and reliable alternative to chromatographic methods for quality control asianpubs.org.
Table 3: Validation Parameters for a Microbiological Assay of Ceftriaxone
| Parameter | Test Organism | Result |
|---|---|---|
| Linearity Range | Staphylococcus aureus ATCC 6538P | 16 - 64 µg/mL asianpubs.orgnih.gov |
| Correlation Coefficient (r) | Staphylococcus aureus ATCC 6538P | 0.99999 asianpubs.org |
| Accuracy (% Recovery) | Staphylococcus aureus ATCC 6538P | 100.5% asianpubs.orgnih.gov |
| Precision (Repeatability RSD) | Staphylococcus aureus ATCC 6538P | 1.4% asianpubs.orgnih.gov |
| Linearity Range | Bacillus subtilis ATCC 9371 | 15.0 - 60.0 µg/mL researchgate.net |
| Correlation Coefficient (r) | Bacillus subtilis ATCC 9371 | 0.999 researchgate.net |
| Accuracy (% Recovery) | Bacillus subtilis ATCC 9371 | 100.46% researchgate.net |
Agar Diffusion Methods for Antimicrobial Activity Assessment
The antimicrobial activity of this compound is frequently assessed using agar diffusion methods, a well-established technique for determining the susceptibility of bacteria to antibiotics. tmmedia.inmicroxpress.in This method relies on the principle that an antibiotic-impregnated disk, when placed on an agar plate previously inoculated with a test bacterium, will create a concentration gradient as the antibiotic diffuses into the medium. tmmedia.in An area of no bacterial growth, known as the zone of inhibition, forms around the disk if the microorganism is susceptible to the agent. tmmedia.in The diameter of this zone is proportional to the sensitivity of the microorganism to the antibiotic.
The Kirby-Bauer disk diffusion method is a standardized protocol widely used for this purpose, often employing Mueller-Hinton Agar (MHA) due to its good reproducibility and support for the growth of most bacterial pathogens. tmmedia.in In a validated agar diffusion bioassay for ceftriaxone, Bacillus subtilis ATCC 9371 IAL 1027 has been used as the test microorganism. nih.gov Another study identified Kocuria rhizophila ATCC-9341 as a particularly effective test organism for a one-level agar diffusion bioassay of ceftriaxone sodium. rsc.org
Research has demonstrated the effectiveness of ceftriaxone against a variety of clinical isolates. In one study, the susceptibility of 180 clinical isolates was tested against ceftriaxone using the disc diffusion method. The results showed high susceptibility rates for several pathogens, with susceptibility defined as a zone of inhibition ≥21 mm. nih.gov For instance, 96.1% of S. aureus isolates and 95% of E. coli isolates were found to be susceptible. nih.gov
Below is a table summarizing the results of an agar diffusion assay for ceftriaxone against various bacterial strains.
| Bacterial Strain | Number of Isolates | Susceptibility (%) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 30 | 96.1% | 20 to 33mm ±0.5 |
| Escherichia coli | 30 | 95.0% | Not Specified |
| Pseudomonas aeruginosa | 30 | 92.7% | Not Specified |
| Klebsiella pneumoniae | 30 | 89.4% | 20 to 33mm ±0.5 |
| Salmonella typhi | 30 | 87.2% | Not Specified |
| Proteus mirabilis | 30 | 83.8% | Not Specified |
| Streptococcus pyogenes | Not Specified | Not Specified | 20 to 33mm ±0.5 |
| Data sourced from multiple studies. nih.govbohrium.com |
Minimum Inhibitory Concentration (MIC) Determinations (In Vitro)
Minimum Inhibitory Concentration (MIC) is a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. semanticscholar.orghimedialabs.com For this compound, MIC values are crucial for understanding its potency against specific pathogens.
Studies have established the MIC of ceftriaxone against a wide array of bacteria. It has demonstrated excellent inhibitory activity against Enterobacteriaceae, with the concentration needed to inhibit 50% of isolates (MIC50) being ≤ 0.004-0.5 µg/mL. nih.gov It is also highly effective against Haemophilus influenzae (MIC50 ≤ 0.004 µg/mL), Neisseria species (MIC50 ≤ 0.001 µg/mL), and Streptococcus pyogenes (MIC50 0.015 µg/mL). nih.gov
However, its efficacy is lower against other pathogens. For example, the MIC50 for Staphylococcus aureus is 2.0 µg/mL, and for Acinetobacter species and Pseudomonas aeruginosa, it ranges from 8.0 to 16 µg/mL. nih.gov A study on Salmonella enterica isolates from 2016 to 2018 found that while 81.9% of isolates were susceptible to ceftriaxone, 11.6% were resistant. nih.gov
The following table presents a summary of MIC50 values for ceftriaxone against various microorganisms.
| Microorganism | MIC50 (µg/mL) |
| Neisseria species | ≤ 0.001 |
| Haemophilus influenzae | ≤ 0.004 |
| Enterobacteriaceae | ≤ 0.004 - 0.5 |
| Streptococcus pyogenes | 0.015 |
| Pneumococci | 0.25 |
| Staphylococcus aureus | 2.0 |
| Acinetobacter species | 8.0 - 16.0 |
| Pseudomonas aeruginosa | 8.0 - 16.0 |
| Data sourced from in vitro studies. nih.gov |
Validation and Inter-Laboratory Comparability of Analytical Methods
The accurate quantification of this compound in pharmaceutical formulations requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) and microbiological bioassays are common methods that undergo rigorous validation to ensure their reliability, accuracy, and precision. nih.govijper.orgunesp.br Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.gov
Method validation encompasses several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For an HPLC method, linearity was established in the concentration range of 0.2-20 µg/mL with a correlation coefficient (r) of 0.9999. ijper.org A microbiological agar assay also showed excellent linearity (r = 0.999) in a range of 15.0–60.0 μg/mL. nih.gov
Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). For an HPLC method, the RSD for intermediate precision between analysts ranged from 0.7% to 0.9%. ijper.org A microbiological assay demonstrated intraday precision (repeatability) with an RSD of 1.40% and interday precision with an RSD of 1.40%. nih.gov Another bioassay showed a between-day RSD of 2.1% and a between-analyst RSD of 2.5%. scielo.br
Accuracy: This refers to the closeness of the test results to the true value. It is often assessed through recovery studies. An HPLC method showed percent recovery in the range of 99.88-99.97%. ijper.org A microbiological assay demonstrated a mean accuracy of 100.46% with an RSD of 0.20%. nih.gov Another study reported a mean accuracy of 100.5% with an RSD of 1.6%. scielo.br
The following tables summarize validation data for different analytical methods for ceftriaxone.
Table 1: Validation Parameters for an RP-HPLC Method
| Parameter | Result |
|---|---|
| Linearity Range | 0.2-20 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Accuracy (% Recovery) | 99.88 - 99.97% |
| Precision (% RSD) | 0.16 - 0.7% |
Data sourced from a study on a sensitive and accurate RP-HPLC method. ijper.org
Table 2: Validation Parameters for a Microbiological Agar Assay
| Parameter | Result |
|---|---|
| Linearity Range | 15.0 - 60.0 µg/mL |
| Correlation Coefficient (r) | 0.999 |
| Accuracy (Mean % Recovery) | 100.46% |
| Intraday Precision (% RSD) | 1.40% |
| Interday Precision (% RSD) | 1.40% |
| Robustness (% RSD) | < 1.28% |
Data sourced from a study on a validated agar diffusion method. nih.gov
Inter-laboratory comparability is essential for ensuring that analytical results are consistent and reproducible across different testing sites. Programs like the European Gonococcal Antimicrobial Surveillance Programme (Euro-GASP) utilize external quality assessment (EQA) schemes to ensure high comparability of antimicrobial susceptibility testing results among participating laboratories. europa.eu This raises confidence in the quality and consistency of data generated from different locations. europa.eu
Degradation Pathways and Environmental Fate of E Ceftriaxone Disodium
Chemical Degradation Kinetics and Mechanisms in Aqueous Solutions
The stability of (E)-Ceftriaxone disodium (B8443419) in aqueous solutions is significantly dependent on factors such as pH and temperature. nih.govresearchgate.netasm.org Degradation generally follows pseudo-first-order kinetics. researchgate.netsemanticscholar.org While the compound exhibits maximum stability at a pH of approximately 7.5, deviations to more acidic or basic conditions accelerate its degradation. nih.gov Similarly, higher temperatures lead to increased degradation rates. researchgate.netasm.org For instance, at room temperature (23°C ± 2°C), ceftriaxone (B1232239) solutions are chemically stable for at least four days, whereas at 8°C, stability extends to 41 days. researchgate.net When frozen at -20°C, over 90% of the initial concentration is retained for an extended period. researchgate.netasm.org
Hydrolysis is a primary pathway for the degradation of (E)-Ceftriaxone disodium, with the specific mechanism and products varying with the pH of the solution. ptfarm.plnih.gov
Acidic Conditions (pH < 7): In acidic media (e.g., pH 0.42), the initial stage of hydrolysis involves the cleavage of the -CH2-S- bond at the C-3 position of the cephalosporin (B10832234) core, leading to the formation of a -CH₂OH group. ptfarm.pl This is followed by other transformations, but notably, the opening of the β-lactam ring is not readily observed under these conditions. ptfarm.pl An intense odor of H2S has been noted in solutions at pH 1, indicating cleavage of the sulfur-containing side chain. ptfarm.pl
Neutral Conditions (pH ≈ 7): Around neutral pH (e.g., 7.38), degradation proceeds through several simultaneous pathways. ptfarm.pl These include the hydrolysis of the C-3 side chain, isomerization, opening of the β-lactam ring, and reversible epimerization at the C-7 position. ptfarm.pl The ideal pH for ceftriaxone stability in an aqueous solution is 7.5. nih.gov
Basic Conditions (pH > 7): In alkaline solutions (e.g., pH 13.22), degradation is more rapid. ptfarm.plresearchgate.net The process involves the initial cleavage of the C-3 side chain, followed by the opening of the β-lactam ring. ptfarm.pl This often occurs concurrently with epimerization at the C-7 position and lactonization involving the 4-carboxyl and the newly formed C-3 CH₂OH group. ptfarm.pl The instability of the beta-lactam ring is particularly intensified in alkaline pH. researchgate.net
Table 1: pH-Dependent Hydrolysis of this compound
| Condition | Primary Degradation Steps | Observed Phenomena |
|---|---|---|
| Acidic (pH 0.42) | Cleavage of -CH2-S- bond at C-3 to form -CH₂OH group. ptfarm.pl | β-lactam ring remains relatively stable. ptfarm.pl |
| Neutral (pH 7.38) | Hydrolysis of C-3 side chain, β-lactam ring opening, isomerization, and reversible C-7 epimerization. ptfarm.pl | Considered the most stable pH range. nih.gov |
| Basic (pH 13.22) | Cleavage of C-3 side chain, β-lactam ring opening, C-7 epimerization, and lactonization. ptfarm.pl | Rapid degradation. ptfarm.pl |
Isomerization represents a significant non-hydrolytic degradation pathway for this compound in aqueous solutions. ptfarm.plresearchgate.netnih.gov These processes can occur under acidic, neutral, and basic conditions and involve changes in the stereochemistry of the molecule. ptfarm.pl
C-6/C-7 Epimerization: This process involves a change in the stereochemical configuration at the C-6 or C-7 position of the cephalosporin nucleus. ptfarm.plresearchgate.net In neutral and basic solutions, reversible epimerization at C-7 has been observed. ptfarm.pl This transformation can occur simultaneously with the opening of the β-lactam ring. ptfarm.pl
N-oxime Syn-Anti Isomerization: The methoxyimino group on the C-7 side chain of ceftriaxone exists in the syn configuration (also referred to as the Z-isomer), which is essential for its antibacterial activity. mdpi.com Under certain conditions, this can isomerize to the inactive anti (or E-isomer) form. ptfarm.plresearchgate.net This reversible isomerization has been observed in aqueous solutions and is a key aspect of its degradation profile. ptfarm.plnih.gov The formation of an isomer of the N-oxime function (Product E) has been noted in both acidic and neutral solutions. ptfarm.pl
The four-membered β-lactam ring is the core functional group responsible for the antibacterial activity of ceftriaxone and other β-lactam antibiotics. mdpi.comdrugbank.comnih.gov Its cleavage leads to inactivation of the molecule.
The hydrolysis of the amide bond within the β-lactam ring is a critical step in the degradation of this compound, particularly under neutral to basic conditions. ptfarm.pldrugbank.com This reaction is catalyzed by hydroxide (B78521) ions in basic media. ptfarm.pl In basic solutions, the opening of the β-lactam ring can happen at the same time as other reactions, such as epimerization at the C-7 position and the formation of a lactone. ptfarm.pl The bactericidal action of ceftriaxone stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), a function directly tied to the integrity of the β-lactam ring. drugbank.com Resistance in bacteria often develops through the production of β-lactamase enzymes, which catalyze the hydrolytic cleavage of this ring. drugbank.comnih.gov
The degradation of this compound results in a variety of transformation products, the structures of which depend on the specific degradation pathway. ptfarm.plnih.govresearchgate.net Several key degradation products have been isolated and characterized using techniques such as HPLC, NMR, and mass spectrometry. ptfarm.plnih.govnih.gov
A principal degradation product, identified as 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine (referred to as Product B), is formed in acidic, basic, and neutral solutions. ptfarm.pl This product arises from the cleavage of the thiotriazinone ring from the C-3 methyl group of the ceftriaxone molecule. ptfarm.plresearchgate.net Other degradation products, designated as A, C, and E, have also been observed. ptfarm.pl Products A and C, which form reversibly in basic solutions, are epimers at the C-7 position that can also undergo lactonization. ptfarm.plresearchgate.net Product E, observed in acidic and neutral solutions, is likely an isomer of the N-oxime function. ptfarm.pl
Table 2: Major Degradation Products of this compound in Aqueous Solution
| Product Designation | Chemical Name/Description | Conditions of Formation | Reference |
|---|---|---|---|
| Product B | 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine | Acidic, Neutral, Basic | ptfarm.pl |
| Product A | C-7 epimer of ceftriaxone (after C-3 side chain hydrolysis) | Basic | ptfarm.pl |
| Product C | Lactonized form of Product A | Basic | ptfarm.pl |
| Product E | Isomer of the N-oxime function (anti-isomer) | Acidic, Neutral | ptfarm.pl |
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like ceftriaxone in water. nih.govtandfonline.com These technologies rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (OH•), to break down the antibiotic molecule. tandfonline.commdpi.com
Photodegradation involves the breakdown of chemical compounds by light energy. nih.gov The effectiveness of this process can be significantly enhanced by the use of a photocatalyst.
Direct Photolysis: Exposure to UV radiation can directly degrade ceftriaxone. Studies have shown that under UVA-B radiation, 95.6% of ceftriaxone was removed after 60 minutes. nih.gov In contrast, degradation under simulated solar radiation alone is significantly slower, with only 3.2% removal in the same timeframe. nih.gov In lake surface water, direct photolysis has been identified as a primary elimination process for ceftriaxone. nih.gov
Photocatalysis: The presence of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), dramatically accelerates the degradation of ceftriaxone under irradiation. semanticscholar.orgmdpi.comwebofproceedings.org When irradiated with UV light, these catalysts generate electron-hole pairs, which in turn produce highly reactive hydroxyl radicals and positive holes that attack the ceftriaxone molecule. mdpi.comresearchgate.net
Using a ZnO/TiO₂ composite catalyst under UV light (365 nm), complete degradation of ceftriaxone was achieved in just 2 minutes. mdpi.comnih.gov
Under visible light irradiation, the same ZnO/TiO₂ composite achieved approximately 90% degradation after 180 minutes. mdpi.comnih.gov
Another study using an O₃/UV/Fe₃O₄@TiO₂ system achieved 92.4% removal of ceftriaxone within 30 minutes under optimal conditions (pH 9, 2 g/L catalyst). tandfonline.com
Phosphors-based structured catalysts have also proven effective, achieving total ceftriaxone degradation and over 95% mineralization under natural solar light after 150 minutes. unisa.it
Table 3: Efficiency of Advanced Oxidation Processes for Ceftriaxone Degradation
| Process | Catalyst/System | Light Source | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|
| Direct Photolysis | None | UVA-B | 95.6% | 60 min | nih.gov |
| Direct Photolysis | None | Solar | 3.2% | 60 min | nih.gov |
| Photocatalysis | ZnOSAS/PC50 (TiO₂) | UV (365 nm) | 100% | 2 min | mdpi.comnih.gov |
| Photocatalysis | ZnOSAS/PC50 (TiO₂) | Visible Light | ~90% | 180 min | mdpi.comnih.gov |
| Catalytic Ozonation | O₃/UV/Fe₃O₄@TiO₂ | UV | 92.4% | 30 min | tandfonline.com |
| Photocatalysis | Phosphors-based catalyst | Natural Solar Light | 100% | 150 min | unisa.it |
Sonocatalytic Degradation
Sonocatalytic degradation, an advanced oxidation process, has demonstrated effectiveness in breaking down ceftriaxone. Research indicates that the removal efficiency of ceftriaxone through sonocatalytic methods can range from 70% to 95%. rawdatalibrary.net One study highlighted a 94% removal efficiency using sonoelectrochemical catalytic degradation at a current density of 8 mA∙cm−2 and an ultrasound frequency of 45 kHz. rawdatalibrary.net This process utilizes acoustic cavitation to generate highly reactive radicals, which then attack and degrade the complex structure of the antibiotic.
Fenton and Photo-Fenton Oxidation Processes
Fenton and photo-Fenton processes are other advanced oxidation methods that have been successfully applied to the degradation of ceftriaxone. In a study utilizing the Fenton oxidation process, an 84.6% reduction in Chemical Oxygen Demand (COD) was achieved under optimized conditions of pH 2.6, a 0.4 M concentration of the Fenton reagent, and a Fe²⁺/H₂O₂ molar ratio of 1:8. nih.gov
The photo-Fenton process, which incorporates light to enhance the generation of hydroxyl radicals, has shown even higher efficacy. A photo-Fenton system was reported to achieve a 96.2% degradation rate for ceftriaxone within 60 minutes of treatment. nih.gov Furthermore, a visible-light-driven photo-Fenton process using a SnS₂/LaFeO₃ composite photocatalyst resulted in an 87.54% removal efficiency of ceftriaxone sodium. nih.gov
Table 1: Efficacy of Fenton and Photo-Fenton Processes for Ceftriaxone Degradation
| Process | Catalyst/Conditions | Degradation/Removal Efficiency | Reference |
|---|---|---|---|
| Fenton Oxidation | pH 2.6, 0.4 M Fenton reagent, Fe²⁺/H₂O₂ ratio of 1:8 | 84.6% (COD reduction) | nih.gov |
| Photo-Fenton | Fe²⁺, H₂O₂, UV irradiation | 96.2% | nih.gov |
| Visible-Light Photo-Fenton | SnS₂/LaFeO₃ composite | 87.54% | nih.gov |
Biological Degradation and Biotransformation in Environmental Systems
The biological breakdown of this compound is a key factor in its environmental persistence. This section explores its fate in wastewater treatment facilities and the metabolic byproducts of microbial activity.
Microbial Degradation in Wastewater Treatment Plants
Conventional biological wastewater treatment plants (WWTPs) have shown limited success in removing ceftriaxone. researchgate.netsgul.ac.uk The complex and stable structure of the molecule makes it resistant to degradation by the microbial consortia typically present in these systems. sgul.ac.uk Some research has categorized ceftriaxone as not readily biodegradable. sgul.ac.uk
However, specific microbial strains have demonstrated the potential for ceftriaxone degradation. For instance, a study revealed that genetically modified Pseudomonas putida was capable of degrading 69.53% of ceftriaxone present in soil, indicating that specialized microorganisms can break down this antibiotic. researchgate.net This suggests that while standard WWTPs are largely ineffective, bioaugmentation with specific degrading bacteria could be a potential strategy for enhanced removal.
Identification of Microbial Metabolites
The identification of specific metabolites resulting from the microbial degradation of ceftriaxone is an area of ongoing research. While complete mineralization is the ideal outcome, partial degradation can result in transformation products that may retain antimicrobial activity or pose their own environmental risks.
One study investigating the anaerobic co-metabolic degradation of ceftriaxone sodium detected nine primary biodegradation products. rawdatalibrary.net This research suggested the existence of three possible degradation pathways, though the specific chemical structures of these metabolites were not fully elucidated in the available literature. Further investigation is required to comprehensively identify these transformation products and assess their environmental significance.
Environmental Occurrence and Distribution in Aquatic and Terrestrial Matrices
The incomplete removal of this compound during wastewater treatment leads to its release into the environment, resulting in its detection in various environmental matrices.
Detection in Wastewater Effluents and Surface Waters
This compound has been frequently detected in the final effluents of WWTPs and in receiving surface waters. A study conducted in India found ceftriaxone concentrations in the effluent of healthcare facilities and municipal WWTPs to be in the range of 1.25 to 29.15 µg/mL. researchgate.net Another investigation in Addis Ababa, Ethiopia, reported ceftriaxone concentrations of 0.083 µg/mL in hospital wastewater, a level that exceeded the local discharge limits. usm.my The presence of ceftriaxone in these aquatic environments highlights the continuous input of this antibiotic from anthropogenic sources and the inefficiency of current wastewater treatment technologies in its removal.
Table 2: Environmental Concentrations of Ceftriaxone
| Location | Matrix | Concentration Range | Reference |
|---|---|---|---|
| India | Healthcare & Municipal WWTP Effluent | 1.25–29.15 µg/mL | researchgate.net |
| Addis Ababa, Ethiopia | Hospital Wastewater | 0.083 µg/mL | usm.my |
Adsorption and Sorption to Environmental Matrices
Studies suggest that ceftriaxone exhibits a notable affinity for soil minerals. mdpi.com This interaction can diminish its availability to bacteria in the environment, thereby lessening its impact on soil microbiota. mdpi.com The degree of sorption is influenced by the physicochemical properties of both the compound and the environmental matrix. Quantitative structure-activity relationship (QSAR) models have been used to estimate the soil organic carbon-water (B12546825) partitioning coefficient (Koc), yielding a value of ≤ 2713, which is pH-sensitive. janusinfo.se However, other estimations based on the octanol-water partition coefficient (log Pow) suggest a low potential for adsorption. janusinfo.se This highlights the complexity of predicting the environmental behavior of ceftriaxone, where different properties may lead to varying assessments of its tendency to adsorb to soil and sludge. Activated carbon derived from materials like tea waste has also been shown to have a high removal capacity for ceftriaxone from aqueous solutions, indicating strong adsorption to certain matrices. nih.govresearchgate.net
Table 1: Physicochemical Properties Related to Adsorption of this compound
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Log Pow | 0.025 (at pH 2.0) | Experimental | janusinfo.se |
| Log D | -1.2 (at pH 7.4) | Experimental | janusinfo.se |
Ecotoxicological Implications of this compound and its Degradants
The presence of this compound and its degradation products in the environment, even at low concentrations ranging from nanograms to micrograms per liter, raises concerns about their potential ecotoxicological effects. nih.gov Continuous discharge and persistence of antibiotics in aquatic systems can lead to unintended consequences for non-target organisms. nih.gov While ceftriaxone is designed for high efficacy against bacteria, this same property can pose a risk to beneficial microorganisms in ecosystems, potentially disrupting environmental balance. nih.gov The ecotoxicological risk is a function of both the concentration of the substance in the environment and its inherent toxicity to various organisms. nih.govrivm.nl
Impact on Aquatic Microorganisms and Ecosystems
The ecotoxicity of this compound varies significantly among different aquatic organisms. janusinfo.se It has been shown to have very high chronic toxicity, particularly towards cyanobacteria, which are crucial primary producers in many aquatic ecosystems. janusinfo.se Studies have identified the cyanobacterium Anabaena flos-aquae as being especially sensitive, with a 10% effect concentration (ErC10) for growth rate inhibition observed at just 3.31 µg/L. janusinfo.sefass.se Other cyanobacteria, such as Synechococcus leopoliensis, are also affected, though at higher concentrations. fass.se
Table 2: Ecotoxicity Data for this compound on Aquatic Organisms
| Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Cyanobacterium | Anabaena flos-aquae | ErC10 (growth rate) | 0.00331 | 72 h | fass.se |
| Cyanobacterium | Anabaena flos-aquae | ErC50 (growth rate) | 0.0061 | 72 h | fass.se |
| Cyanobacterium | Synechococcus leopoliensis | ErC10 (growth rate) | 0.294 | 72 h | fass.se |
| Cyanobacterium | Synechococcus leopoliensis | ErC50 (growth rate) | 0.586 | 72 h | fass.se |
| Green Alga | Raphidocelis subcapitata | ErC50 (growth rate) | >100 | 72 h | fass.se |
| Crustacean | Daphnia magna | EC50 (immobilization) | >100 | 48 h | fass.se |
Predicted Environmental Concentration (PEC) and Predicted No Effect Concentration (PNEC) Assessment
Environmental risk assessment for pharmaceuticals like this compound often involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.govrivm.nl The PEC is an estimate of the concentration of a substance in the environment, typically calculated based on consumption or sales data, excretion rates, and removal efficiency in wastewater treatment plants. fass.senih.gov The PNEC is the concentration below which adverse effects on the ecosystem are unlikely to occur and is derived from ecotoxicological data by applying an assessment factor to the lowest observed effect concentration. nih.govchemsafetypro.com
For ceftriaxone, a PEC in Swedish surface waters was calculated to be 0.008 µg/L, based on 2021 sales data. janusinfo.sefass.se The PNEC is derived from the most sensitive trophic level tested, which is cyanobacteria. janusinfo.se Using the ErC10 value of 3.31 µg/L for Anabaena flos-aquae and an assessment factor of 10, a PNEC of 0.331 µg/L is established. janusinfo.sefass.se
The risk quotient (RQ), calculated as the ratio of PEC to PNEC, is used to characterize the potential environmental risk. chemsafetypro.com For ceftriaxone, the PEC/PNEC ratio is 0.023 (0.008 µg/L / 0.331 µg/L). fass.se Since this value is significantly less than 1, it suggests that the use of ceftriaxone is considered to pose an insignificant environmental risk based on this assessment. janusinfo.sefass.se Some assessments have noted that for certain regions or specific scenarios, such as in the effluents of intensive care units, the risk could be moderate. nih.govnih.gov
Table 3: PEC and PNEC Assessment for this compound
| Parameter | Value | Basis for Calculation | Reference |
|---|---|---|---|
| Predicted Environmental Concentration (PEC) | 0.008 µg/L | Calculated based on sales data in Sweden for 2021. janusinfo.sefass.se | janusinfo.sefass.se |
| Predicted No-Effect Concentration (PNEC) | 0.331 µg/L | Derived from the lowest ErC10 (3.31 µg/L for Anabaena flos-aquae) with an assessment factor of 10. janusinfo.sefass.se | janusinfo.sefass.se |
| Risk Quotient (PEC/PNEC) | 0.023 | 0.008 µg/L / 0.331 µg/L | fass.se |
Future Research Directions and Unexplored Avenues
Development of Next-Generation (E)-Ceftriaxone Analogues with Enhanced Resistance Breaking Properties
The evolution of bacterial resistance, particularly through mechanisms like the production of extended-spectrum β-lactamases (ESBLs), constantly threatens the efficacy of β-lactam antibiotics, including ceftriaxone (B1232239). nih.gov A primary avenue of future research is the rational, structure-based design of next-generation (E)-Ceftriaxone analogues. thermofisher.com The goal is to create novel chemical scaffolds with improved potency and the ability to circumvent common resistance mechanisms. thermofisher.com
Key strategies may include:
Modification of the R1 and R2 side chains: Altering these chemical groups on the cephalosporin (B10832234) core can enhance stability against β-lactamases and improve binding affinity to penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics.
Development of dual-targeting agents: Designing molecules that inhibit both PBPs and other essential bacterial targets, such as DNA gyrase or topoisomerase IV, could create more robust antibiotics that are less prone to resistance development. nih.gov
Conjugation with other molecules: Attaching ceftriaxone to nanoparticles or other carrier molecules has shown promise in overcoming resistance and enhancing antibacterial effects. nih.govresearchgate.net
Research in this area will focus on synthesizing and screening novel compounds for their activity against multi-drug-resistant pathogens, often referred to as ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). thermofisher.com
Elucidation of Novel Bacterial Resistance Mechanisms at the Molecular Level
While well-known resistance mechanisms like β-lactamase production and PBP modification are extensively studied, bacteria continuously evolve new strategies. nih.govsemanticscholar.org Future research must focus on identifying and characterizing these novel or less-understood mechanisms at the molecular level.
Unexplored areas include:
Non-canonical resistance pathways: Investigating resistance that is not linked to the usual mechanisms, such as alterations in cell wall metabolism, efflux pump overexpression, or changes in outer membrane permeability. researchgate.netfrontiersin.org
Pleiotropic effects: Studying how exposure to sub-lethal concentrations of ceftriaxone can select for mutations that not only confer resistance but also affect other bacterial processes like motility and cell surface structure. researchgate.net
Gene regulation and expression: Using advanced techniques like "term-seq" to understand how bacteria regulate gene expression in response to antibiotic stress, potentially revealing new resistance genes and pathways. inrae.fr
A deeper understanding of these novel mechanisms is crucial for developing diagnostics to detect them and for designing next-generation antibiotics that can bypass them. uu.nl
Advanced Preclinical Models for Studying Pharmacokinetic-Pharmacodynamic Relationships and Resistance Dynamics
To better predict the clinical success of (E)-Ceftriaxone and its future analogues, more sophisticated preclinical models are needed. These models aim to bridge the gap between in vitro experiments and clinical outcomes by more accurately simulating the human body. uu.selaurentian.ca
Future directions in preclinical modeling include:
Mechanism-based PK/PD models: Developing computational models that integrate data on the drug's concentration over time (pharmacokinetics) with its effect on bacteria (pharmacodynamics), including bacterial growth, killing, and the emergence of resistance. uu.senih.govmdpi.com
Advanced in vitro systems: Utilizing systems like the hollow-fiber infection model to simulate human drug exposures over time and study the dynamics of resistance development under different dosing regimens.
Translational modeling: Creating models that can scale data from preclinical animal studies to predict human efficacious doses, incorporating factors like the immune system's role in fighting infection. uu.se
These advanced models will be instrumental in optimizing dosing strategies to maximize efficacy while minimizing the selection pressure for resistance.
Innovative Environmental Remediation Technologies for Pharmaceutical Contaminants
The release of antibiotics like ceftriaxone into the environment through human and animal excretion is a significant concern, contributing to the spread of antibiotic resistance. nih.gov Conventional wastewater treatment plants are often unable to completely remove these compounds. nih.govinnovations-report.com Therefore, a critical area of future research is the development of innovative technologies for their removal.
Promising remediation strategies are summarized in the table below.
| Technology | Description | Key Findings/Advantages |
| Advanced Oxidation Processes (AOPs) | Use of highly reactive species (e.g., hydroxyl radicals) to degrade contaminants. Examples include UV/H₂O₂ and photocatalysis with TiO₂ or ZnO. | Photodegradation with UV/TiO₂ has been shown to be highly effective. AOPs can mineralize contaminants and use non-toxic chemicals. nih.govaustinpublishinggroup.com |
| Adsorption | Use of materials with high surface area, such as activated carbon, to bind and remove contaminants from water. | Activated carbon-based TiO₂ composites have demonstrated high adsorption capacity for ceftriaxone. nih.gov |
| Bioremediation | Use of microorganisms, such as microalgae, to biodegrade pharmaceutical compounds. | Microalgae-based technologies can effectively remove various drug contaminants and offer a low-cost, efficient solution. austinpublishinggroup.com |
| Membrane Processes | Physical separation techniques like nanofiltration and reverse osmosis that can remove pharmaceutical residues. | Effectiveness depends on the physicochemical properties of the contaminant and the membrane characteristics. austinpublishinggroup.com |
| Plasma Technology | Combination of classical physical processes with technologies like ultrasound and plasma to break down chemical compounds. | Capable of converting drug residues into harmless substances. innovations-report.com |
Future work will focus on optimizing these technologies for efficiency, cost-effectiveness, and scalability to address the global challenge of pharmaceutical pollution. abdn.ac.uk
Application of Artificial Intelligence and Machine Learning in (E)-Ceftriaxone Research
Artificial intelligence (AI) and machine learning (ML) are powerful tools that can significantly accelerate antibiotic research. researchgate.net Their application to (E)-Ceftriaxone can provide insights that are difficult to obtain through traditional methods alone. nih.gov
Key applications include:
Predicting Antimicrobial Resistance (AMR): ML models can analyze bacterial genomic data, such as single nucleotide polymorphisms (SNPs), to predict susceptibility or resistance to ceftriaxone with high accuracy. nih.govnih.govresearchgate.net This can help identify the most important mutations driving resistance, aiding in the development of rapid molecular diagnostic tests. nih.gov
Structure-Activity Relationship (SAR) Studies: AI can analyze large datasets of chemical structures and their corresponding biological activities to identify patterns and predict the antibacterial efficacy of novel (E)-Ceftriaxone analogues, guiding the synthesis of more potent compounds.
Degradation Prediction: ML algorithms can be trained to predict the degradation pathways and products of ceftriaxone under various environmental conditions. scienceopen.com This is crucial for assessing its environmental fate and developing effective remediation strategies.
Drug Discovery and Development: AI can screen vast virtual libraries of molecules to identify promising new antibiotic candidates, analyze patient data from electronic health records to predict AMR risk, and optimize clinical trial design. researchgate.netmbzuai.ac.ae
The integration of AI and ML into ceftriaxone research promises to overcome bottlenecks in the drug discovery pipeline and provide innovative solutions to the challenge of antibiotic resistance. researchgate.net
Q & A
Q. What analytical methods are recommended for quantifying (E)-Ceftriaxone Disodium in biological matrices?
Methodological Answer:
- Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is widely used for high sensitivity and specificity. A validated protocol involves spiking plasma samples with an internal standard (e.g., cefotaxime sodium), protein precipitation, and chromatographic separation using a C18 column. Quantification via multiple reaction monitoring (MRM) ensures accuracy in low-volume samples .
- UV-Vis Spectroscopy and Fluorescence Spectroscopy are suitable for interaction studies with proteins like human serum albumin (HSA). For example, fluorescence quenching experiments at varying temperatures can elucidate binding mechanisms .
Q. How can researchers assess the antibacterial activity of this compound against resistant pathogens?
Methodological Answer:
- Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against clinical isolates (e.g., E. coli, K. pneumoniae). Include controls for β-lactamase activity by comparing MICs with and without β-lactamase inhibitors (e.g., sulbactam) .
- Disk diffusion assays and time-kill kinetic studies provide complementary data on bactericidal effects. Reference standards like CLSI guidelines ensure reproducibility .
Q. What experimental approaches are used to measure the solubility and stability of this compound in solvents?
Methodological Answer:
- Employ gravimetric analysis or HPLC quantification to determine solubility in organic solvents (e.g., methanol, DMF) across temperatures (278–318 K). Supersaturation studies can inform formulation stability .
- pH-dependent stability tests (e.g., in simulated gastric fluid) combined with spectroscopic monitoring (UV-Vis) identify degradation products .
Advanced Research Questions
Q. How can researchers design studies to evaluate the synergistic effects of this compound with EDTA against multidrug-resistant (MDR) pathogens?
Methodological Answer:
- Conduct checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, combining ceftriaxone with disodium EDTA at sub-MIC levels disrupts bacterial metal ion homeostasis, enhancing permeability in Gram-negative pathogens .
- Use scanning electron microscopy (SEM) to visualize morphological changes in biofilms post-treatment. Include controls for EDTA’s standalone antibacterial activity .
Q. What methodologies are effective in resolving contradictions in efficacy data across studies on this compound?
Q. How can electrochemical properties of this compound inform its interaction with metal ions in biological systems?
Methodological Answer:
- Use cyclic voltammetry in aqueous CoCl₂ solutions to study redox behavior. Parameters like peak current and potential shifts indicate complexation with transition metals (e.g., Co²⁺), relevant to its mechanism in disrupting bacterial metal metabolism .
- Density Functional Theory (DFT) simulations model electron transfer pathways between ceftriaxone and metal ions, validated with experimental data .
Q. What experimental strategies are recommended to study the neuroprotective effects of this compound in vitro?
Methodological Answer:
- Employ α-synuclein polymerization assays with Thioflavin T fluorescence to quantify inhibition. Dose-response curves (0.1–10 mM ceftriaxone) assess efficacy in neuronal cell lines (e.g., SH-SY5Y) .
- Combine with RNA-seq to identify upregulated glutamate transporters (e.g., GLT-1), linking biochemical effects to neuroprotection .
Q. How should researchers design experiments to investigate protein-binding interactions of this compound?
Methodological Answer:
- Use fluorescence resonance energy transfer (FRET) and circular dichroism (CD) to study conformational changes in HSA upon binding. Thermodynamic parameters (ΔG, ΔH) derived from van’t Hoff plots clarify binding forces (e.g., hydrophobic vs. electrostatic) .
- Molecular docking simulations (e.g., AutoDock Vina) predict binding sites, validated with mutagenesis studies on HSA domains .
Methodological Guidance for Experimental Design
Q. What variables must be controlled when formulating this compound for in vivo studies?
- pH and tonicity : Adjust to physiological levels (pH 7.4, 290 mOsm/kg) to prevent hemolysis.
- Crystallization inhibitors : Additives like polyethylene glycol (PEG-400) prevent precipitation in aqueous solutions .
- Stability : Store lyophilized formulations at -80°C and monitor degradation via accelerated stability testing (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
